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Core Science & Biosynthesis

Foundational

synthesis of 4-amino-5-benzyl-1,2,4-triazole-3-thiol and its derivatives

This guide details the synthesis, characterization, and derivatization of 4-amino-5-benzyl-1,2,4-triazole-3-thiol , a critical pharmacophore in medicinal chemistry known for its antimicrobial, anti-inflammatory, and CNS-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis, characterization, and derivatization of 4-amino-5-benzyl-1,2,4-triazole-3-thiol , a critical pharmacophore in medicinal chemistry known for its antimicrobial, anti-inflammatory, and CNS-active properties.[1]

Executive Summary

The 1,2,4-triazole-3-thiol scaffold is a "privileged structure" in drug discovery, capable of binding to multiple biological targets with high affinity. The 4-amino-5-benzyl derivative is particularly significant as a precursor for fused heterocyclic systems (e.g., triazolothiadiazoles) and Schiff bases.[1] This guide provides a validated, step-by-step protocol for its synthesis starting from phenylacetic acid hydrazide, emphasizing mechanistic integrity and yield optimization.

Retrosynthetic Analysis

To understand the synthesis, we must deconstruct the target molecule. The 1,2,4-triazole ring is assembled via a [3+2] cyclization strategy involving a hydrazine nucleophile and a dithiocarbazate intermediate.

Retrosynthesis Target 4-amino-5-benzyl-1,2,4-triazole-3-thiol Inter1 Potassium 2-(2-phenylacetyl) hydrazine-1-carbodithioate Target->Inter1 Cyclization (N2H4) Inter2 Phenylacetic Acid Hydrazide Inter1->Inter2 CS2 / KOH Start Ethyl Phenylacetate + Hydrazine Hydrate Inter2->Start Hydrazinolysis

Figure 1: Retrosynthetic breakdown of the target triazole.

Core Synthesis Protocol

Target Compound: 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol CAS Registry Number: (Generic scaffold reference) Typical Yield: 65–80%[1]

Phase 1: Synthesis of Phenylacetic Acid Hydrazide

Before forming the triazole ring, the carboxylic ester must be converted to a hydrazide.

  • Reagents: Ethyl phenylacetate (0.01 mol), Hydrazine hydrate (99%, 0.02 mol), Ethanol (absolute).

  • Procedure:

    • Dissolve ethyl phenylacetate in 20 mL absolute ethanol.

    • Add hydrazine hydrate dropwise with stirring.

    • Reflux the mixture for 4–6 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1).

    • Cool to room temperature. The solid hydrazide will precipitate.

    • Filter, wash with cold ethanol, and dry.

    • Checkpoint: Melting point should be approx. 115–117°C.

Phase 2: Formation of Potassium Dithiocarbazate Salt

This step introduces the thiocarbonyl moiety required for the thiol group in the final product.

  • Reagents: Phenylacetic acid hydrazide (0.01 mol), Carbon disulfide (

    
    , 0.015 mol), Potassium Hydroxide (KOH, 0.015 mol), Ethanol (30 mL).
    
  • Procedure:

    • Dissolve KOH in absolute ethanol.

    • Add phenylacetic acid hydrazide and cool the solution in an ice bath (0–5°C).

    • Add

      
       dropwise with vigorous stirring. Caution: 
      
      
      
      is highly flammable and toxic.
    • Stir at room temperature overnight. A solid precipitate (potassium salt) forms.

    • Filter the salt, wash with diethyl ether to remove unreacted

      
      , and use directly in the next step.
      
Phase 3: Cyclization to 4-Amino-5-benzyl-1,2,4-triazole-3-thiol

The critical ring-closure step uses excess hydrazine to displace the sulfur/oxygen leaving groups and close the ring.[1]

  • Reagents: Potassium dithiocarbazate salt (from Phase 2), Hydrazine hydrate (0.02 mol), Water (5 mL).

  • Procedure:

    • Suspend the potassium salt in water.

    • Add hydrazine hydrate.[2][3][4][5][6][7]

    • Reflux the mixture for 3–5 hours. The color will typically change, and hydrogen sulfide (

      
      ) gas will evolve (use a trap).
      
    • Cool the mixture and acidify with dilute HCl to pH 3–4.

    • The white/off-white solid product precipitates.[1]

    • Filter, wash with water, and recrystallize from ethanol.

Mechanistic Insight

The formation of the triazole ring follows a nucleophilic substitution-elimination pathway.[1]

  • Nucleophilic Attack: The primary amine of the hydrazine attacks the thiocarbonyl carbon of the dithiocarbazate.

  • Cyclization: The terminal nitrogen of the hydrazide moiety attacks the carbonyl carbon (or the modified intermediate), leading to ring closure.

  • Elimination: Loss of water and/or

    
     drives the aromatization of the triazole ring.
    

Mechanism Step1 Hydrazide (R-CONHNH2) Step2 Dithiocarbazate (R-CONHNH-CSSK) Step1->Step2 + CS2 / KOH Step3 Cyclization Intermediate Step2->Step3 + N2H4 (- KSH) Final Triazole-3-thiol Step3->Final - H2O Ring Closure

Figure 2: Mechanistic flow of the cyclization reaction.

Derivatization Strategies

The 4-amino and 3-thiol groups provide versatile handles for further chemical modification.[1]

A. Schiff Base Formation (Imine Linkage)

Reaction with aromatic aldehydes yields Schiff bases, which often exhibit enhanced biological activity compared to the parent amine.

  • Protocol: Reflux equimolar amounts of the triazole and an aromatic aldehyde (e.g., 4-chlorobenzaldehyde) in ethanol with a catalytic amount of glacial acetic acid or

    
     for 4–6 hours.
    
  • Significance: Enhances lipophilicity and target binding affinity.

B. Mannich Reaction (N-Alkylation)

Reaction with formaldehyde and a secondary amine (e.g., morpholine, piperazine).

  • Protocol: Dissolve triazole in ethanol, add formaldehyde (37%) and the secondary amine. Stir at RT or mild reflux.

  • Significance: improves water solubility and bioavailability.

C. Fused Ring Systems (Triazolothiadiazoles)

Reaction of the Schiff base with thioglycolic acid or direct reaction with phenacyl bromides.

  • Protocol: Reflux Schiff base with thioglycolic acid in dry benzene/toluene (Dean-Stark trap) to form thiazolidinone derivatives.

Analytical Validation (Characterization)

The following spectral data confirms the structure of 4-amino-5-benzyl-1,2,4-triazole-3-thiol.

TechniqueDiagnostic SignalAssignment
IR (

)
3100–3300

/

stretching
2550–2600

stretching (weak)
1610–1630

(Triazole ring)

NMR (DMSO-

)

13.0–13.8 ppm

(Singlet, exchangeable)

5.5–5.8 ppm

(Singlet, exchangeable)

3.9–4.2 ppm

(Benzylic protons)

7.1–7.4 ppm
Aromatic protons (Multiplet)

References

  • Synthesis and Antibacterial Activity of Some New Functionalized Derivatives of 4-amino-5-benzyl-4H-[1,2,4]-triazole-3-thiol. Academia.edu. Available at: [Link]

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology. Available at: [Link]

  • Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4-triazole-3-thiol]. Nepal Journal of Science and Technology. Available at: [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules (MDPI). Available at: [Link]

  • Synthesis and Biological Evaluation of Some Schiff Bases of [4-(amino)-5-phenyl-4H-1, 2,4-triazole-3-thiol]. PubMed. Available at: [Link]

Sources

Exploratory

The Biological Activities and Synthetic Utility of 4-Amino-5-Benzyl-4H-1,2,4-Triazole-3-Thiol: A Comprehensive Technical Guide

Executive Summary In contemporary medicinal chemistry, the 1,2,4-triazole scaffold is a privileged structure, serving as the pharmacophoric core for numerous FDA-approved drugs ranging from antifungals (fluconazole) to a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the 1,2,4-triazole scaffold is a privileged structure, serving as the pharmacophoric core for numerous FDA-approved drugs ranging from antifungals (fluconazole) to antivirals (ribavirin). Among its highly functionalized derivatives, 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol (PubChem CID: 767235) stands out as a critical bis-nucleophilic building block[4]. The presence of adjacent amino and thiol groups on the triazole ring allows for divergent synthetic pathways, enabling the rapid generation of Schiff bases, fused triazolothiadiazoles, and triazolothiadiazines.

This whitepaper provides an in-depth analysis of the biological activities, structure-activity relationships (SAR), and mechanistic pathways of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol derivatives. Furthermore, it details field-proven, self-validating synthetic protocols designed to empower drug development professionals in expanding their heterocycle libraries.

Chemical Profile & Structural Significance

The unique pharmacological profile of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol is dictated by its distinct structural motifs:

  • The 1,2,4-Triazole Core: Acts as a robust bioisostere for amide and carboxylic acid groups. It facilitates strong hydrogen bonding with target enzyme residues (acting as both a hydrogen bond donor and acceptor) while resisting metabolic degradation [3].

  • The C3-Thiol / Thione Tautomerism: The molecule exists in an equilibrium between the thiol (-SH) and thione (=S) forms. This sulfur atom is highly nucleophilic, making it an ideal site for alkylation or ring-closure reactions [1]. Biologically, the sulfur atom often coordinates with metal ions in metalloenzymes.

  • The N4-Amino Group: Provides a primary amine handle for condensation reactions with aldehydes, yielding azomethines (Schiff bases) that exhibit potent antimicrobial properties [1].

  • The C5-Benzyl Group: Imparts essential lipophilicity (LogP ~0.8), which is critical for cell membrane penetration and anchoring the molecule into the hydrophobic binding pockets of target proteins [4].

Core Biological Activities & Mechanisms of Action (MoA)

Antibacterial & Antitubercular Activity

Derivatives of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol exhibit broad-spectrum antibacterial activity, particularly against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli [2].

  • Mechanism of Action: Molecular docking studies reveal that these compounds primarily target bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV [5]. The triazole core intercalates or binds to the ATP-binding site of the gyrase B subunit, while the lipophilic benzyl group occupies the adjacent hydrophobic pocket, effectively halting bacterial DNA replication [5]. Furthermore, specific derivatives act as Enoyl-ACP reductase (InhA) inhibitors, making them potent antitubercular agents.

Anti-inflammatory & Analgesic Activity

The triazole-thiol system is a recognized pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs).

  • Mechanism of Action: These derivatives act as selective inhibitors of the Cyclooxygenase-2 (COX-2) enzyme [6]. The triazole ring mimics the carboxylic acid of traditional NSAIDs (like diclofenac or ibuprofen), forming hydrogen bonds with Arg120 and Tyr355 in the COX active site. The benzyl group inserts into the hydrophobic side pocket characteristic of COX-2, providing selectivity over COX-1 and minimizing gastrointestinal side effects [6].

Antifungal Activity

Triazole derivatives are the cornerstone of modern antifungal therapy.

  • Mechanism of Action: They inhibit Lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme essential for fungal ergosterol biosynthesis. The unhindered nitrogen of the triazole ring coordinates directly with the heme iron (Fe3+) in the enzyme's active site, while the benzyl and substituted-aryl groups engage in van der Waals interactions with the substrate-binding channel, leading to the accumulation of toxic sterols and fungal cell death.

MoA Core 4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol Derivatives Membrane Cell Membrane Penetration (Facilitated by Lipophilic Benzyl Group) Core->Membrane Target1 DNA Gyrase / Topoisomerase IV (Bacterial Target) Membrane->Target1 Target2 COX-2 Enzyme (Inflammatory Target) Membrane->Target2 Target3 CYP51 / Lanosterol Demethylase (Fungal Target) Membrane->Target3 Effect1 Inhibition of DNA Replication (Bactericidal) Target1->Effect1  ATP-Site Binding Effect2 Reduction of Prostaglandins (Anti-inflammatory) Target2->Effect2  Active Site Blockade Effect3 Ergosterol Depletion (Fungicidal) Target3->Effect3  Heme Iron Coordination

Mechanistic pathways of 1,2,4-triazole-3-thiol derivatives across biological targets.

Structure-Activity Relationship (SAR) Data

To guide rational drug design, the quantitative and qualitative SAR data of various 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol derivatives are summarized below. The data highlights how specific electrophilic substitutions dictate phenotypic outcomes [1, 2].

Derivative ClassSubstitution / ReagentPrimary Biological TargetObserved Activity / MIC RangeKey SAR Insight
Schiff Bases p-ChlorobenzaldehydeBacterial DNA GyraseHigh (MIC: 2–8 µg/mL against S. aureus)Electron-withdrawing halogens (Cl, F) at the para-position enhance lipophilicity and target binding [1].
Schiff Bases m-NitrobenzaldehydeBacterial DNA GyraseModerate to HighThe nitro group increases dipole moment, improving intermolecular interactions [1].
Fused Thiadiazoles Aromatic Carboxylic Acids + POCl₃COX-2 (Anti-inflammatory)High (Comparable to standard NSAIDs)Rigidifying the structure via ring closure locks the conformation, increasing COX-2 selectivity [3].
Thiazolidin-4-ones Thioglycolic AcidFungal CYP51Moderate (against C. albicans)The addition of the thiazolidinone ring provides a secondary hydrogen-bonding acceptor site [2].

Experimental Protocols: Synthetic Workflows

The following protocols are designed as self-validating systems. Causality is built into the methodology: intermediate formation is visually and analytically distinct, ensuring that researchers can verify success at each step before proceeding.

Protocol 1: Synthesis of the Core 4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol

Rationale: The reaction utilizes phenylacetic acid hydrazide as the starting material. Carbon disulfide (CS₂) and potassium hydroxide (KOH) are used to form a potassium dithiocarbazate intermediate. Hydrazine hydrate is then introduced to execute a nucleophilic attack that closes the triazole ring and installs the critical N-amino group [1].

Step-by-Step Methodology:

  • Dithiocarbazate Formation: Dissolve KOH (0.015 mol) in absolute ethanol (50 mL). Add phenylacetic acid hydrazide (0.01 mol) and stir until completely dissolved. Cool the mixture in an ice bath to 0–5 °C.

  • CS₂ Addition: Dropwise, add carbon disulfide (0.015 mol) over 15 minutes while maintaining vigorous stirring. Validation: The formation of a yellow precipitate indicates the successful generation of potassium 3-(phenylacetyl)dithiocarbazate. Stir for an additional 12 hours at room temperature.

  • Ring Closure: Add hydrazine hydrate (99%, 0.02 mol) directly to the reaction mixture. Reflux the solution for 6–8 hours. Validation: The evolution of hydrogen sulfide (H₂S) gas (detectable by lead acetate paper) confirms the cyclization process. The reaction mixture will turn into a clear green/yellow solution.

  • Precipitation & Purification: Cool the mixture to room temperature and pour it over crushed ice. Acidify with dilute HCl (pH ~3-4). Filter the resulting white/pale-yellow solid, wash with cold water, and recrystallize from an ethanol/water mixture.

  • Characterization: Yield ~53%; m.p. 207-209 °C. IR (cm⁻¹): 3337 (N-H), 2350 (SH), 1620 (C=N) [1].

Protocol 2: Derivatization into Schiff Bases (Azomethines)

Rationale: The N4-amino group of the synthesized core is highly reactive toward aromatic aldehydes. Acid catalysis (glacial acetic acid) protonates the carbonyl oxygen of the aldehyde, accelerating the nucleophilic attack by the primary amine to form the imine (Schiff base) [1].

Step-by-Step Methodology:

  • Condensation: Dissolve 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol (0.005 mol) and an equimolar amount of an aromatic aldehyde (e.g., p-chlorobenzaldehyde) in absolute ethanol (30 mL).

  • Catalysis: Add 3–4 drops of glacial acetic acid.

  • Reflux: Heat the mixture under reflux for 4–6 hours. Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:2).

  • Isolation: Cool the mixture to room temperature. Filter the precipitated solid, wash with cold ethanol, and recrystallize from ethanol or DMF. Validation: The disappearance of the primary amine N-H stretch (~3337 cm⁻¹) and the appearance of a strong C=N imine stretch (~1600-1625 cm⁻¹) in FT-IR confirms successful condensation [1].

Workflow A Phenylacetic Acid Hydrazide B CS2 / KOH Hydrazine Hydrate A->B  Step 1 C 4-Amino-5-benzyl- 4H-1,2,4-triazole-3-thiol B->C  Cyclization D Schiff Bases (Aldehydes / H+) C->D  Condensation E Fused Thiadiazoles (Carboxylic Acids / POCl3) C->E  Ring Closure F Triazolothiadiazines (Phenacyl Bromides) C->F  Alkylation &  Cyclization

Synthetic workflow for generating biologically active 1,2,4-triazole derivatives.

Conclusion & Future Perspectives

The 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol scaffold is a highly versatile and pharmacologically rich moiety. Its dual nucleophilic centers allow for the rapid generation of diverse chemical libraries. Current research is heavily focused on utilizing this core to develop hybrid molecules—such as triazole-fluoroquinolone conjugates—to combat multi-drug resistant (MDR) bacterial strains [5]. Furthermore, the precise tuning of the C5-benzyl group and N4-substituents continues to yield highly selective COX-2 inhibitors, presenting a viable pathway for the development of next-generation, safer anti-inflammatory therapeutics [6].

References

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives Source: Molecules (MDPI) URL:[Link]

  • New heterocyclic derivatives from the action of variety electrophiles on 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol and evaluation of their antibacterial activity Source: Heterocyclic Letters URL:[Link]

  • Thiadiazoles: Progress Report on Biological Activities Source: Der Pharma Chemica URL:[Link]

  • 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol Source: PubChem (National Institutes of Health) URL:[Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents Source: Pharmaceuticals (PMC / NIH) URL:[Link]

  • Synthesis, Anti-inflammatory, Antimicrobial Potential and Molecular Docking Studies of 4,5-Disubstituted-1,2,4-Triazole Thioacetate Derivatives Source: ResearchGate URL:[Link]

Foundational

Spectroscopic Profiling of 4-Amino-5-Benzyl-1,2,4-Triazole-3-Thiol (ABTT): A Definitive Characterization Guide

Topic: Spectroscopic Analysis of 4-Amino-5-Benzyl-1,2,4-Triazole-3-Thiol (ABTT) Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists Executi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Analysis of 4-Amino-5-Benzyl-1,2,4-Triazole-3-Thiol (ABTT) Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists

Executive Summary

4-amino-5-benzyl-1,2,4-triazole-3-thiol (ABTT) represents a critical scaffold in heterocyclic chemistry, widely investigated for its antimicrobial, anti-inflammatory, and corrosion-inhibiting properties. However, its characterization is frequently complicated by thione-thiol tautomerism , a dynamic equilibrium that alters its spectroscopic signature depending on phase (solid vs. solution) and solvent polarity.[1]

This guide provides a rigorous, data-driven framework for the structural validation of ABTT. By synthesizing experimental data with Density Functional Theory (DFT) insights, we establish a self-validating protocol to distinguish the dominant thione conformer from its thiol counterpart, ensuring reproducibility in drug development and materials science applications.[1]

Molecular Architecture & Tautomeric Equilibrium

The core challenge in analyzing ABTT is the proton migration between the ring nitrogen (N2/N1) and the exocyclic sulfur.[1] While the IUPAC nomenclature often defaults to "thiol," X-ray diffraction and DFT studies confirm that the thione (C=S) form is thermodynamically favored in the solid state and polar aprotic solvents (like DMSO).[1]

The Tautomeric Mechanism

The equilibrium exists between the 1H-1,2,4-triazole-5-thione and the 1,2,4-triazole-5-thiol forms. This distinction is not merely academic; it dictates the molecule's reactivity (S-alkylation vs. N-alkylation) and biological binding affinity.

Tautomerism cluster_0 Thermodynamically Favored (Solid/Polar) cluster_1 Kinetic/Non-Polar Minor Thione Thione Form (C=S, N-H) Thiol Thiol Form (C-SH, N:) Thione->Thiol Proton Transfer (Solvent Dependent) caption Figure 1: Tautomeric equilibrium of ABTT. The thione form dominates in DMSO-d6 and solid state.

Vibrational Spectroscopy (FT-IR & Raman)

Vibrational analysis is the primary method for distinguishing the thione/thiol status. The absence of a sharp S-H stretch in the IR spectrum is the first indicator of the thione form.

FT-IR Assignments (KBr Pellet)

The infrared spectrum of ABTT is characterized by a complex N-H stretching region and distinct skeletal vibrations.

Functional GroupFrequency (

)
IntensityAssignment / mechanistic Insight
N-H / NH

3350 – 3100Strong, BroadAsymmetric/Symmetric stretching of the primary amine (NH

) and ring NH. Broadening indicates intermolecular H-bonding (N-H...S).
C-H (Aromatic) 3080 – 3030MediumAr-H stretching of the benzyl phenyl ring.
C-H (Aliphatic) 2980 – 2850WeakAsymmetric/Symmetric stretching of the benzylic methylene (-CH

-).
S-H ~2550 – 2600Absent/Weak Critical Diagnostic: Usually absent in solid state, confirming the thione tautomer.
C=N 1620 – 1590StrongRing C=N stretching (Schiff base character within the ring).[1]
C=C (Ar) 1580 – 1450MediumAromatic ring skeletal vibrations.
C=S 1250 – 1230StrongThione stretching.[1] Often coupled with C-N vibrations.[1] A key marker for the thione form.
C-S 750 – 690MediumC-S single bond stretch (if thiol is present) or coupled mode.[1]

Experimental Note: If a weak band appears at 2550


, it suggests a minor thiol contribution or impurities.[1] Raman spectroscopy is recommended to confirm, as S-H stretching is a strong Raman scatterer but a weak IR absorber.[1]

Nuclear Magnetic Resonance (NMR) Profiling

NMR in DMSO-d


 provides the most definitive structural proof. The solvent's high polarity stabilizes the thione form and breaks intermolecular hydrogen bond aggregates, sharpening the signals.[1]
H NMR (400 MHz, DMSO-d )
  • 
     13.60 – 13.80 ppm (s, 1H, broad): The "Wandering" Proton.  This downfield signal corresponds to the ring N-H (thione form).[1] If the thiol form were dominant, this signal would typically appear slightly upfield or show exchange broadening.[1] Its extreme desheilding confirms the acidic nature of the triazole ring proton.
    
  • 
     7.10 – 7.40 ppm (m, 5H):  Phenyl group protons.[1] Typically appears as a multiplet due to magnetic non-equivalence in the chiral environment of the triazole, though often unresolved.[1]
    
  • 
     5.60 – 5.80 ppm (s, 2H): N-NH
    
    
    
    Amino Protons.
    A characteristic singlet.[1] Note that this integrates to 2 protons. Disappearance of this peak upon D
    
    
    O shake confirms they are exchangeable protons.
  • 
     4.00 – 4.15 ppm (s, 2H): Benzylic -CH
    
    
    
    -.
    This singlet is crucial for confirming the "benzyl" linkage.[1] It is shifted downfield relative to standard benzyl positions (~2.5 ppm) due to the electron-withdrawing nature of the triazole ring.
C NMR (100 MHz, DMSO-d )
  • 
     166.0 – 168.0 ppm: C5 (Thione Carbon).  The most deshielded carbon, diagnostic of the C=S moiety.[1]
    
  • 
     148.0 – 150.0 ppm: C3 (Azomethine Carbon).  The carbon attached to the benzyl group.[1]
    
  • 
     136.0 – 126.0 ppm:  Aromatic carbons (4 distinct signals for mono-substituted benzene).
    
  • 
     30.0 – 32.0 ppm:  Benzylic -CH
    
    
    
    - carbon.

Electronic Spectroscopy (UV-Vis)

Solvent: Ethanol or Methanol (


 M).
  • 
     ~255-260 nm: 
    
    
    
    transition of the aromatic ring and the triazole system.
  • 
     ~300-310 nm: 
    
    
    
    transition involving the lone pairs on Sulfur and Nitrogen.
  • Band Gap Analysis: Tauc plots derived from UV-Vis data typically reveal a semi-conducting nature, relevant for corrosion inhibition studies.

Experimental Protocols

Synthesis (Context for Purity)
  • Precursors: Phenylacetic acid hydrazide + CS

    
     + KOH.[1]
    
  • Cyclization: Hydrazine hydrate reflux.[2]

  • Purification: Recrystallization from Ethanol/Water is mandatory to remove linear dithiocarbazinate intermediates which can mimic thiol signals.

Sample Preparation for Spectroscopy

Protocol 1: KBr Pellet Preparation (FT-IR)

  • Dry ABTT powder in a vacuum desiccator for 24 hours to remove surface moisture (water mimics N-H broadness).[1]

  • Mix 1 mg ABTT with 100 mg spectroscopic grade KBr.[1]

  • Grind to a fine powder (particle size < 2

    
    m) to avoid Christiansen scattering.
    
  • Press at 10 tons for 2 minutes to form a transparent pellet.

Protocol 2: NMR Sample Prep

  • Dissolve 10 mg ABTT in 0.6 mL DMSO-d

    
    .
    
  • Critical Step: If peaks are broad, add 1 drop of D

    
    O to collapse exchangeable N-H/NH
    
    
    
    couplings, simplifying the aromatic region.[1]

Logic & Validation Workflow

The following diagram illustrates the decision matrix for validating the structure of ABTT.

Validation Sample Synthesized ABTT Sample IR FT-IR Analysis Sample->IR NMR 1H NMR (DMSO-d6) Sample->NMR Decision1 S-H Peak (2550 cm-1)? IR->Decision1 Decision2 NH2 Peak (5.7 ppm)? NMR->Decision2 Result_Thione VALID: Thione Tautomer (High Purity) Decision1->Result_Thione Absent/Weak Result_Impure INVALID: Linear Intermediate or Thiol Impurity Decision1->Result_Impure Strong Peak Decision2->Result_Thione Present (Singlet) Decision2->Result_Impure Absent/Split caption Figure 2: Structural validation logic flow for ABTT.

References

  • Crystal Structure & Tautomerism

    • Kahlenberg, V., et al. "Crystal structure of 4-amino-1-benzyl-1,2,4-triazolin-5-one."[3] Acta Crystallographica Section E, 2014.[1][3] (Note: Analogous structural insights for benzyl-triazole packing).

  • Spectroscopic Data (IR/NMR)

    • Al-Amiery, A. A., et al. "Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives." Karadeniz Technical University, 2012.[1]

  • DFT & Vibrational Analysis

    • BenchChem.[1] "Quantum chemical calculations for 1,2,4-triazole-3-thiol derivatives." BenchChem Technical Guides, 2025. [1]

  • Chemical Properties & Safety

    • PubChem. "4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol (CID 767235)."[4] National Institutes of Health (NIH).[1]

  • Raman & Surface Analysis

    • RSC Publishing.[1] "Raman spectral characteristics of 4-aminobenzenethiol adsorbed on ZnO." (Contextual reference for S-H/C-S mode assignment in thiols).

Sources

Exploratory

Molecular Architecture and Synthetic Protocols: 4-Amino-5-Benzyl-4H-1,2,4-Triazole-3-Thiol

[1][2][3] Executive Summary This technical guide provides a comprehensive structural and synthetic analysis of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol (CAS: 13373-10-9). As a critical pharmacophore in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol (CAS: 13373-10-9). As a critical pharmacophore in medicinal chemistry, this compound serves as a versatile scaffold for the development of antimicrobial, anti-inflammatory, and anticancer agents. Its unique N-N-S ligand system allows for diverse functionalization, particularly through Schiff base formation and transition metal coordination.

This document details the compound's tautomeric behavior, validated synthetic pathways, and rigorous physicochemical characterization data, designed to serve as a reference for drug development professionals.

Molecular Structure & Tautomerism

The core reactivity of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol is defined by its ability to exist in a tautomeric equilibrium between the thione (1H-thione) and thiol forms.

Tautomeric Equilibrium

While IUPAC nomenclature often references the "thiol" form, X-ray crystallography and DFT studies consistently demonstrate that the thione tautomer is the predominant species in the solid state and in polar solvents like DMSO. This stability arises from the strong thioamide resonance stabilization within the triazole ring.

  • Thione Form: Characterized by a C=S double bond and an N-H proton. This form is crucial for hydrogen bonding interactions in crystal packing.

  • Thiol Form: Characterized by a C-SH single bond and an aromatic N=C-N system. This form becomes relevant during S-alkylation reactions or metal coordination.

Structural Diagram (DOT Visualization)

The following diagram illustrates the tautomeric equilibrium and the core numbering system.

Tautomerism cluster_0 Thione Form (Predominant) cluster_1 Thiol Form (Reactive) Thione 4-amino-3-benzyl- 1H-1,2,4-triazole-5-thione (C=S, N-H) Thiol 4-amino-5-benzyl- 4H-1,2,4-triazole-3-thiol (C-SH, N=C) Thione->Thiol Tautomerization (Solvent Dependent)

Caption: Tautomeric equilibrium shifting between the stable thione form (left) and the reactive thiol form (right).

Synthetic Methodology

The most robust synthetic route for this compound utilizes phenylacetic acid hydrazide as the starting material. This method ensures high yields and minimizes side-product formation compared to direct thiosemicarbazide cyclization.

Reaction Pathway

The synthesis proceeds in two distinct stages:[1]

  • Dithiocarbazinate Formation: Nucleophilic attack of the hydrazide on carbon disulfide (

    
    ) in basic media (KOH/EtOH).
    
  • Cyclization: Hydrazine hydrate induces ring closure, eliminating water and hydrogen sulfide (or methyl mercaptan if methylated).

Synthesis Start Phenylacetic Acid Hydrahide (Ph-CH2-CONHNH2) Step1 Reagent: CS2 + KOH / EtOH Process: Stirring (12-18h) Start->Step1 Intermediate Potassium Dithiocarbazinate Salt (Intermediate) Step1->Intermediate Step2 Reagent: Hydrazine Hydrate (N2H4·H2O) Process: Reflux (3-4h) Intermediate->Step2 Product 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol (Target Compound) Step2->Product Cyclization (- H2O, - H2S)

Caption: Step-wise synthetic pathway from phenylacetic acid hydrazide to the target triazole.

Detailed Protocol

Reagents: Phenylacetic acid hydrazide (0.1 mol), Carbon disulfide (0.15 mol), Potassium hydroxide (0.15 mol), Hydrazine hydrate (99%), Absolute Ethanol.

  • Salt Formation: Dissolve KOH (8.4 g) in absolute ethanol (200 mL). Add phenylacetic acid hydrazide (15.0 g).

  • Addition: Add carbon disulfide (11.4 g) dropwise with constant stirring.

  • Incubation: Dilute with additional ethanol (100 mL) and stir at room temperature for 12–18 hours. A solid precipitate (potassium dithiocarbazinate) will form.

  • Filtration: Filter the potassium salt, wash with cold diethyl ether, and dry in a vacuum.

  • Cyclization: Suspend the potassium salt in water (or ethanol). Add hydrazine hydrate (20 mL) and reflux for 3–4 hours. Evolution of

    
     gas (rotten egg smell) indicates reaction progress.
    
  • Isolation: Cool the mixture and acidify with concentrated HCl to pH ~3-4. The white precipitate is the target compound.[2]

  • Purification: Recrystallize from ethanol to obtain colorless crystals.

Physicochemical Characterization

Accurate identification relies on specific spectroscopic fingerprints. The following data is consolidated from high-purity samples (re-crystallized from ethanol).

Spectroscopic Data Table
TechniqueParameterObserved ValueAssignment / Notes
Appearance Physical StateWhite/Colorless CrystalsRecrystallized from EtOH
Melting Point Range207 – 209 °C Sharp melting point indicates high purity [1].[3]
IR (KBr)

3337 cm⁻¹Primary amine (

) stretching.

2350 cm⁻¹Weak band; confirms thiol tautomer presence.

1620 cm⁻¹Triazole ring characteristic stretch.[4]

1260 cm⁻¹Thione character (strong band).
¹H NMR Solvent: DMSO-d₆

3.80 – 4.15 ppm (s, 2H)
Benzyl

. Shift varies slightly with concentration.

5.01 – 5.80 ppm (s, 2H)

protons
.[4] Broad singlet, exchangeable with

.

7.20 – 7.40 ppm (m, 5H)
Aromatic protons (Phenyl ring).

13.00 – 13.90 ppm (s, 1H)
SH / NH .[4][1] Very broad, downfield signal indicating acidic proton.
¹³C NMR Solvent: DMSO-d₆

35.4 ppm
Benzyl methylene carbon (

).

126 – 129 ppm
Aromatic carbons (Phenyl ring).[5]

139 – 140 ppm
Quaternary aromatic carbon.

150 – 167 ppm
Triazole ring carbons (

).[5]

Technical Insight: The presence of the


 signal around 5.0–5.8 ppm is diagnostic. Upon Schiff base formation (reaction with aldehydes), this signal disappears, and a new azomethine (

) singlet appears at ~9.0–10.0 ppm.

Functional Applications

The 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol molecule is rarely the end-product; it is a "privileged structure" for further derivation.

Schiff Base Formation

The primary amino group (


) is highly nucleophilic. Condensation with aromatic aldehydes yields Schiff bases (azomethines) which often exhibit enhanced biological activity (e.g., antifungal, antibacterial) compared to the parent compound.
  • Reaction Condition: Reflux in ethanol with catalytic sulfuric or acetic acid.

  • Key Indicator: Disappearance of the ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     NMR peak.
    
Metal Complexation

The N-N-S donor system (Amino nitrogen + Triazole nitrogen + Thione/Thiol sulfur) acts as a polydentate ligand.[1]

  • Coordination Modes: It typically coordinates to transition metals (Cu, Co, Ni, Zn) in a bidentate fashion, forming stable 5-membered chelate rings.

  • Utility: These complexes are investigated for enhanced cytotoxicity against cancer cell lines (e.g., MCF-7).

References

  • Cansız, A., Koparır, M., & Demirdağ, A. (2004).[6] Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204–212.[6] [6]

  • Sabale, P. M., & Mehta, P. (2011). Synthesis, Antibacterial and Antifungal Activity of Novel 4-Amino-Substituted-1,2,4-Triazole-3-Thiol Derivatives. Journal of Chemical and Pharmaceutical Research.

  • PubChem Database. (n.d.). Compound Summary for CID 767235: 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol.[7][6][4][8] National Center for Biotechnology Information.

  • Zhao, Y., et al. (2008). 4-Amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E.

Sources

Foundational

Mechanism of Action of Triazole-Based Antimicrobial Agents

A Technical Guide for Drug Development & Research Executive Summary: The Molecular Logic of Triazoles Triazole-based agents represent the cornerstone of modern antifungal pharmacotherapy and an emerging scaffold in antib...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development & Research

Executive Summary: The Molecular Logic of Triazoles

Triazole-based agents represent the cornerstone of modern antifungal pharmacotherapy and an emerging scaffold in antibacterial design. Their efficacy stems from a precise bioinorganic interaction: the coordination of a heterocyclic nitrogen atom with the heme iron of Lanosterol 14


-demethylase (CYP51) .[1] This interaction is not merely a blockage but a fundamental alteration of the enzyme's electronic state, preventing the oxidative removal of the 14

-methyl group from lanosterol.

The downstream consequences are biphasic:

  • Depletion of Ergosterol: Compromising membrane fluidity and the function of membrane-bound proteins (e.g., chitin synthase).

  • Accumulation of Toxic Sterols: 14

    
    -methylated sterols (e.g., 14
    
    
    
    -methyl-3,6-diol) disrupt the acyl chain packing of the phospholipid bilayer, leading to growth arrest (fungistatic) or cell lysis (fungicidal).

This guide details the mechanistic pathways, resistance modalities, and self-validating experimental protocols required to characterize these agents.

Molecular Pharmacology: The CYP51 Blockade

Structural Basis of Inhibition

The target, CYP51 (Erg11p in yeast, Cyp51A/B in Aspergillus), is a cytochrome P450 monooxygenase. The catalytic cycle normally involves the binding of lanosterol, displacing the axial water molecule coordinated to the heme iron, which shifts the iron from a low-spin (LS) to a high-spin (HS) state (Type I spectral change).

Triazole Mechanism: Triazoles (e.g., fluconazole, voriconazole, posaconazole) act as competitive inhibitors.

  • Binding Geometry: The triazole ring enters the hydrophobic access channel. The nitrogen atom at position 4 (N4) of the 1,2,4-triazole ring (or N3 in some scaffolds) coordinates directly to the heme ferric ion (

    
    ).
    
  • Electronic Effect: This coordination creates a stable, low-spin nitrogen-iron complex. Unlike the substrate, the triazole does not allow the reduction of the heme iron, effectively "locking" the enzyme in an inactive state.

  • Affinity Drivers: The halogenated phenyl groups of the drug interact with the hydrophobic tunnel (lined by residues like Tyr118, Phe126 in C. albicans), stabilizing the complex.

Downstream Cellular Consequences

The inhibition of CYP51 creates a bottleneck in the ergosterol biosynthesis pathway.

Physiological EffectMechanismConsequence
Membrane Rigidity Depletion of ergosterol, the "fungal cholesterol."Failure of membrane protein function (e.g., nutrient transporters).
Toxic Accumulation Build-up of 14

-methylfecosterol and 14

-methyl-3,6-diol.
Disruption of phospholipid packing; "toxic sterol" hypothesis.
Growth Arrest Inability to synthesize new membrane for budding.Fungistatic effect (typical in Candida).

Visualization: Ergosterol Biosynthesis & Inhibition

The following diagram illustrates the specific blockade point and the diversion toward toxic sterols.

ErgosterolPathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Erg1, Erg7 Lanosterol Lanosterol (Substrate) Squalene->Lanosterol Erg11 Access Intermediates 14α-methylated Sterols (Toxic Accumulation) Lanosterol->Intermediates Blocked by Triazole Ergosterol Ergosterol (Membrane Integrity) Lanosterol->Ergosterol Normal Flux (CYP51) CYP51 CYP51 / Erg11 (Target Enzyme) CYP51->Lanosterol Demethylation Triazole Triazole Drug (Inhibitor) Triazole->CYP51 N4-Fe Coordination Membrane Fungal Cell Membrane Intermediates->Membrane Disrupts Packing Ergosterol->Membrane Maintains Fluidity

Caption: The ergosterol biosynthetic pathway highlighting the CYP51 blockade by triazoles, resulting in toxic sterol accumulation and membrane failure.

Mechanisms of Resistance

Resistance is a critical failure mode in drug development. It typically arises via three distinct mechanisms:

  • Target Alteration (cyp51 mutations):

    • Amino acid substitutions near the heme binding pocket (e.g., Y132F in C. albicans, TR34/L98H in A. fumigatus) sterically hinder the docking of the triazole without abolishing the binding of the natural substrate, lanosterol.

  • Efflux Pump Overexpression:

    • Upregulation of ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) or Major Facilitator Superfamily (MFS) transporters (e.g., MDR1). These pumps actively extrude the drug from the cytoplasm.

  • Pathway Bypass:

    • Mutations in ERG3 (C-5 sterol desaturase) allow the fungus to survive despite the accumulation of 14

      
      -methylated sterols, utilizing them as functional surrogates for ergosterol.
      

Experimental Validation Protocols

To validate the mechanism of action of a novel triazole, the following protocols are required. These are designed to be self-validating—if the control signals fail, the experiment is void.

Protocol A: Cytochrome P450 Binding Assay (Type II Spectra)

This assay confirms direct physical interaction with the heme iron.

Principle: Triazoles induce a Type II difference spectrum . The displacement of the high-spin water ligand by the low-spin nitrogen of the drug causes a Red Shift in the Soret band.[1][2]

Workflow:

  • Preparation: Isolate microsomes expressing recombinant CYP51 (e.g., from E. coli or S. cerevisiae). Dilute to ~1

    
    M P450 content in phosphate buffer (pH 7.4).
    
  • Baseline: Record the absolute spectrum (350–500 nm). The Soret peak should be at ~417 nm (oxidized, low-spin, water-coordinated).[1]

  • Titration: Add the triazole agent in stepwise increments (0.1

    
    M to 10 
    
    
    
    M) to the sample cuvette. Add equivalent solvent (DMSO) to the reference cuvette.
  • Readout: Record the difference spectrum (Sample minus Reference).

    • Validation Criteria: A Type II spectrum is characterized by a peak at ~425–435 nm and a trough at ~390–410 nm .

    • Self-Correction: If a peak appears at 390 nm and trough at 420 nm, this is a Type I (substrate) binding, indicating the drug is not coordinating the iron but binding elsewhere (or is a substrate).

Protocol B: Sterol Quantitation via GC-MS

This assay confirms the functional consequence (MOA) inside the cell.

Causality: If CYP51 is inhibited, Lanosterol must increase, and Ergosterol must decrease.

Step-by-Step Methodology:

  • Culture: Grow Candida albicans (ATCC 90028) in RPMI 1640 to mid-log phase. Treat with Triazole at

    
     MIC for 16 hours.
    
  • Saponification: Pellet cells (

    
     CFU). Resuspend in 3 mL of 25% alcoholic KOH. Vortex and incubate at 80°C for 1 hour. ( Why? To release sterols from esters and lyse cells.)
    
  • Extraction: Add 1 mL water and 3 mL n-heptane . Vortex vigorously for 3 minutes. Centrifuge. Transfer the upper heptane layer to a glass vial.

  • Derivatization: Evaporate heptane under

    
    . Add 100 
    
    
    
    L BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS. Incubate at 60°C for 30 mins. (Why? Sterols are non-volatile; TMS-derivatives are volatile and stable for GC.)
  • Analysis: Inject 1

    
    L into GC-MS (e.g., DB-5ms column).
    
    • Target Ions (m/z): Ergosterol-TMS (468), Lanosterol-TMS (498), 14

      
      -methyl-3,6-diol-TMS (variable).
      
    • Success Metric: Treated samples must show >50% reduction in Ergosterol and appearance of the Lanosterol peak compared to untreated control.

Visualization: Sterol Analysis Workflow

SterolProtocol Sample Yeast Culture (+/- Triazole) Lysis Saponification (KOH/EtOH, 80°C) Sample->Lysis 16h Treatment Extract Extraction (n-Heptane) Lysis->Extract Phase Sep Deriv Derivatization (BSTFA/TMCS) Extract->Deriv Dry & React GCMS GC-MS Analysis (Quantitation) Deriv->GCMS Inject

Caption: Critical path for sterol extraction and quantitation to validate CYP51 inhibition.

Emerging Frontiers: 1,2,3-Triazoles in Antibacterials

While classical 1,2,4-triazoles are antifungals, 1,2,3-triazole scaffolds are gaining traction in antibacterial research via "Click Chemistry" (CuAAC).[3]

  • Mechanism: Unlike the specific CYP51 inhibition, these often act as bioisosteres for amide bonds in peptidomimetics or disrupt bacterial membranes directly due to cationic amphiphilicity.

  • Application: Hybrid molecules (e.g., Triazole-Fluoroquinolone conjugates) utilize the triazole ring to overcome efflux pump resistance in Gram-negative bacteria like P. aeruginosa.

References

  • Lass-Flörl, C. (2011). Triazole antifungal agents in invasive fungal infections: a comparative review. Drugs, 71(18), 2405-2419. Link

  • Lepesheva, G. I.

    
    -demethylase cytochrome P450 (CYP51), a P450 in all biological kingdoms. Biochimica et Biophysica Acta (BBA) - General Subjects, 1770(3), 467-477. Link
    
  • Warrilow, A. G., et al. (2013). Azole binding properties of Candida albicans sterol 14-alpha demethylase (CaCYP51). Antimicrobial Agents and Chemotherapy, 57(3), 1328-1336. Link

  • Mullins, J. G., et al. (2011). Structural basis of aromathecin inhibition of CYP51 from Acanthamoeba castellanii. Antimicrobial Agents and Chemotherapy, 55(11), 5124–5133. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. Link

Sources

Protocols & Analytical Methods

Method

using 4-amino-5-benzyl-1,2,4-triazole-3-thiol in antimicrobial assays

Application Note: Antimicrobial Profiling of 4-amino-5-benzyl-1,2,4-triazole-3-thiol (ABTT) Executive Summary This guide details the experimental protocols for utilizing 4-amino-5-benzyl-1,2,4-triazole-3-thiol (ABTT) in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Antimicrobial Profiling of 4-amino-5-benzyl-1,2,4-triazole-3-thiol (ABTT)

Executive Summary

This guide details the experimental protocols for utilizing 4-amino-5-benzyl-1,2,4-triazole-3-thiol (ABTT) in antimicrobial assays. While ABTT is frequently cited as a precursor for Schiff base formation, it possesses intrinsic biological activity due to its pharmacophore: the 1,2,4-triazole ring and the thione/thiol moiety.

Key Application Areas:

  • Antibacterial Screening: Targeting Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) strains.

  • Antifungal Profiling: Targeting Candida albicans via ergosterol biosynthesis inhibition.

  • Fragment-Based Drug Discovery: Using ABTT as a scaffold for Structure-Activity Relationship (SAR) studies.

Chemical Context & Handling

Tautomerism and Solubility

Researchers must recognize that ABTT exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. In polar solvents (DMSO, Methanol) and physiological pH, the thione form often predominates, which influences binding kinetics.

  • Molecular Weight: ~206.27 g/mol (varies slightly based on isotopic purity).

  • Solubility Profile:

    • Water:[1] Insoluble/Poor.

    • DMSO: Soluble (Recommended stock solvent).

    • Ethanol:[2][3][4] Moderately soluble (often requires heating).

Stock Solution Preparation (Critical Step)

Improper solubilization is the #1 cause of assay failure with triazoles.

  • Weighing: Weigh 10.3 mg of ABTT powder.

  • Primary Solubilization: Dissolve in 1.0 mL of 100% DMSO (Dimethyl Sulfoxide) to create a 50 mM (approx. 10,300 µg/mL) Stock Solution.

    • Note: Vortex for 2 minutes. If particles persist, sonicate at 40 kHz for 5 minutes.

  • Sterilization: Do not autoclave. Filter sterilize using a 0.22 µm PTFE or Nylon syringe filter (Do not use cellulose nitrate/acetate as DMSO dissolves them).

  • Storage: Aliquot into amber vials and store at -20°C. Stable for 3 months.

Protocol A: Broth Microdilution Assay (MIC Determination)

Standard: Adapted from CLSI M07-A10 guidelines. Objective: Determine the Minimum Inhibitory Concentration (MIC).[1][5][6][7]

Materials
  • Media: Mueller-Hinton Broth (MHB) (cation-adjusted).

  • Inoculum: 0.5 McFarland standard (

    
     CFU/mL).
    
  • Plate: 96-well polystyrene microtiter plate (U-bottom).

  • Controls: Ciprofloxacin (Positive), 1% DMSO in MHB (Solvent Control), Sterile MHB (Negative).

Experimental Workflow

MIC_Workflow Stock Stock Solution (50 mM in DMSO) Dilution Intermediate Dilution (1:50 in MHB) Final DMSO: 2% Stock->Dilution Dilute PlatePrep 96-Well Plate Serial Dilution (2-fold) Dilution->PlatePrep Dispense 100µL Inoculation Inoculation (5 x 10^5 CFU/mL) PlatePrep->Inoculation Add 100µL Bacteria Incubation Incubation 37°C, 18-24h Inoculation->Incubation Read Read MIC (No Visible Growth) Incubation->Read

Figure 1: Step-by-step workflow for MIC determination ensuring DMSO limits are respected.

Detailed Procedure
  • Intermediate Dilution: Dilute the 50 mM Stock 1:50 into MHB to get a 1 mM working solution (2% DMSO).

  • Plating: Add 100 µL of sterile MHB to columns 2–12 of the 96-well plate.

  • Compound Addition: Add 200 µL of the 1 mM working solution to Column 1.

  • Serial Dilution: Transfer 100 µL from Column 1 to Column 2, mix, and repeat across to Column 10. Discard the final 100 µL.

    • Result: Concentration gradient. Column 11 is Growth Control (Bacteria + Media + DMSO). Column 12 is Sterility Control (Media only).

  • Inoculation: Dilute the 0.5 McFarland bacterial suspension 1:150 in MHB. Add 100 µL of this inoculum to wells 1–11.

    • Final Assay Conditions: The final DMSO concentration is ≤ 1% , which is non-toxic to most bacteria.

  • Incubation: 37°C for 16–20 hours (24–48h for fungi).

  • Analysis: Add 20 µL of Resazurin dye (0.015%) if visual turbidity is ambiguous. Pink = Growth; Blue = Inhibition.

Protocol B: Time-Kill Kinetics

Objective: Determine if ABTT is bacteriostatic (inhibits growth) or bactericidal (kills).

  • Preparation: Prepare tubes with MHB containing ABTT at 1× MIC and 2× MIC . Include a growth control (no drug).[5]

  • Inoculum: Inoculate to a final density of

    
     CFU/mL.
    
  • Sampling: Incubate at 37°C with shaking. Remove 100 µL aliquots at T = 0, 2, 4, 8, 12, and 24 hours.

  • Plating: Serially dilute aliquots in saline and plate onto Mueller-Hinton Agar.

  • Calculation: Count colonies (CFU/mL) after 24h incubation.

    • Bactericidal:

      
       reduction in CFU/mL compared to the initial inoculum.
      
    • Bacteriostatic:

      
       reduction.
      

Mechanism of Action (MoA)

ABTT and its derivatives primarily target DNA replication in bacteria and membrane integrity in fungi.

  • Bacteria (DNA Gyrase): The 1,2,4-triazole nitrogen and the thione group form hydrogen bonds with the active site residues (e.g., Arg136, Asp73) of the DNA Gyrase B subunit, preventing ATP hydrolysis and supercoiling.

  • Fungi (CYP51): The triazole N4 or N2 coordinates with the Heme Iron in Lanosterol 14α-demethylase, blocking ergosterol synthesis.

MoA_Pathway ABTT ABTT Molecule (Thione Form) TargetB Bacteria Target: DNA Gyrase (Subunit B) ABTT->TargetB Selectivity TargetF Fungal Target: CYP51 (Lanosterol Demethylase) ABTT->TargetF MechB H-Bonding with Arg/Asp residues Competes with ATP TargetB->MechB MechF Coordination with Heme Iron Steric Blockade TargetF->MechF EffectB Inhibition of DNA Supercoiling Replication Arrest MechB->EffectB EffectF Depletion of Ergosterol Membrane Destabilization MechF->EffectF

Figure 2: Dual mechanistic pathways of ABTT against bacterial and fungal targets.

Data Reporting & Interpretation

Table 1: Expected Results & Troubleshooting

ObservationProbable CauseCorrective Action
Precipitation in Wells Compound crashed out of solution upon adding aqueous media.Reduce starting concentration. Ensure DMSO < 1%. Warm media to 37°C before addition.
Growth in Negative Control Contamination.Discard plates. Re-filter sterilize stock solutions. Work in Laminar Flow Hood.
Trailing Endpoints (Fungi) Partial inhibition (common in azoles).Read MIC at 80% inhibition (MIC-2) rather than 100% clearance.
High MIC (>128 µg/mL) Poor intrinsic activity of parent scaffold.ABTT is often a lead compound. Consider derivatization (Schiff base formation) to improve lipophilicity/binding.

References

  • Synthesis and Biological Activity: Sabale, P. M., & Mehta, P. (2010). Synthesis, Antibacterial and Antifungal Activity of Novel 4-Amino-Substituted-1,2,4-Triazole-3-Thiol Derivatives. Journal of Pharmaceutical Chemistry. 8[3][5][8][9][10]

  • Mechanism (DNA Gyrase): Plech, T., et al. (2013). 1,2,4-Triazoles as Important Antibacterial Agents.[2][11] International Journal of Molecular Sciences. 12

  • Standard Protocol: CLSI M07-A10. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute.[7][13] 7

  • Structure-Activity Relationship: Hassan, A. H. (2019).[4] Synthesis, Characterization and Antibacterial Activity of [1,2,4]Triazolo[4,3-b][1,2,4,5]Tetrazine Derivatives. Journal of Thi-Qar Science. 4[5][6][8][9][10]

Sources

Application

Application Note: 4-Amino-5-Benzyl-1,2,4-Triazole-3-Thiol (4-ABTT) as a High-Efficiency Corrosion Inhibitor

This is a comprehensive Application Note and Protocol guide for the use of 4-amino-5-benzyl-1,2,4-triazole-3-thiol (4-ABTT) as a corrosion inhibitor.[1] This document is designed for researchers and application scientist...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for the use of 4-amino-5-benzyl-1,2,4-triazole-3-thiol (4-ABTT) as a corrosion inhibitor.[1] This document is designed for researchers and application scientists in materials chemistry and corrosion engineering.

[1]

Executive Summary & Rationale

The search for eco-friendly corrosion inhibitors has shifted focus towards heterocyclic compounds containing nitrogen, sulfur, and oxygen.[1][2] 4-amino-5-benzyl-1,2,4-triazole-3-thiol (4-ABTT) represents a "privileged structure" in corrosion inhibition due to its multi-center adsorption capability.[1]

Why 4-ABTT?
  • Structural Advantage: Unlike simple triazoles, the benzyl group introduces hydrophobicity, enhancing the formation of a compact, water-repelling barrier on the metal surface.[1]

  • Dual-Anchoring Mechanism: The molecule possesses both a thiol (-SH) group (soft base) and amino (-NH2) / triazole nitrogen atoms (hard/borderline bases), allowing for robust adsorption on transition metals (Fe, Cu) via both chemisorption and physisorption.[1]

  • Versatility: It serves as a precursor for Schiff base derivatives, allowing further functionalization to tune solubility and film thickness.[1]

Chemical Structure & Properties[1][3][4][5][6]

PropertySpecification
IUPAC Name 4-amino-3-benzyl-1H-1,2,4-triazole-5-thione (Tautomer)
Molecular Formula C₉H₁₀N₄S
Molecular Weight 206.27 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Ethanol, DMSO, DMF; Sparingly soluble in water
Melting Point 207–209 °C [1]

Safety Note: Handle with care. Triazole thiols can be skin/eye irritants.[3] Use standard PPE (gloves, goggles, fume hood).[1]

Synthesis Protocol (In-House Preparation)

Rationale: Commercial availability can be sporadic.[1] High-purity synthesis is critical for reproducible electrochemical data.

Reaction Pathway: Phenylacetic acid hydrazide + CS₂ + KOH


 Potassium Dithiocarbazinate Salt 

4-ABTT [1]
Step-by-Step Procedure:
  • Salt Formation:

    • Dissolve Phenylacetic acid hydrazide (0.01 mol) in absolute Ethanol (30 mL) containing KOH (0.015 mol).

    • Cool the solution to 0–5 °C in an ice bath.

    • Add Carbon Disulfide (CS₂) (0.015 mol) dropwise with vigorous stirring.

    • Observation: A precipitate (Potassium dithiocarbazinate) will form. Stir for 12 hours at room temperature.

  • Cyclization:

    • Add Hydrazine Hydrate (99%, 0.02 mol) to the suspension.

    • Reflux the mixture for 3–4 hours until H₂S evolution ceases (test with lead acetate paper).

    • Color Change: The mixture typically turns clear or light yellow.

  • Isolation:

    • Cool the reaction mixture and pour into crushed ice.

    • Acidify with dilute HCl to pH 4–5.

    • Filter the resulting solid, wash with cold water, and recrystallize from ethanol to obtain pure 4-ABTT.[1]

Electrochemical Characterization Protocols

To validate inhibition efficiency (IE%), a combination of Potentiodynamic Polarization (Tafel) and Electrochemical Impedance Spectroscopy (EIS) is required.[1][4]

Electrochemical Cell Setup
  • Working Electrode (WE): Mild steel coupon (embedded in epoxy, exposed area ~1.0 cm²).[1]

  • Counter Electrode (CE): Platinum wire/mesh.

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • Electrolyte: 1.0 M HCl (prepared from analytical grade 37% HCl).

Workflow Diagram

Electrochemical_Workflow Prep Electrode Preparation (Polish: 600-1200 grit SiC) OCP OCP Stabilization (30 mins) Prep->OCP Immerse EIS EIS Measurement (100 kHz - 10 mHz) OCP->EIS Stable E_corr Tafel Tafel Polarization (±250 mV vs OCP) EIS->Tafel Post-EIS Analysis Data Analysis (Fit Equivalent Circuit) Tafel->Analysis I_corr / R_ct

Figure 1: Standard electrochemical workflow for corrosion testing.

Electrochemical Impedance Spectroscopy (EIS)

** Rationale:** EIS separates the charge transfer resistance (


) from solution resistance (

), providing a direct measure of the protective film's barrier properties without significantly perturbing the system.

Parameters:

  • Frequency Range: 100 kHz to 10 mHz.

  • Amplitude: 10 mV (AC perturbation).

  • Bias Potential: Open Circuit Potential (OCP).[5]

Data Analysis: Fit the Nyquist plot data to a Randles Circuit (


) or a Modified Randles Circuit with a Constant Phase Element (CPE) to account for surface roughness.

Calculation of Efficiency (


): 


Where

and

are the charge transfer resistances with and without 4-ABTT.[1]
Potentiodynamic Polarization (Tafel)

Rationale: Determines the corrosion current density (


) and classifies the inhibitor type (anodic, cathodic, or mixed).[1]

Parameters:

  • Scan Range: -250 mV to +250 mV vs. OCP.

  • Scan Rate: 1.0 mV/s (slow scan to maintain quasi-equilibrium).

Calculation of Efficiency (


): 


[1]

Mechanism of Action: Adsorption Isotherm

4-ABTT typically follows the Langmuir Adsorption Isotherm , indicating monolayer coverage.[1]

Linearization Equation:


[1]
  • 
    : Inhibitor concentration (M).
    
  • 
    : Surface coverage (
    
    
    
    ).
  • 
    : Adsorption equilibrium constant.
    

Free Energy of Adsorption (


): 


[1]
  • If

    
     is around -20 kJ/mol , the mechanism is Physisorption  (electrostatic interaction).[1]
    
  • If

    
     is around -40 kJ/mol  or more negative, it indicates Chemisorption  (coordinate bond formation between N/S lone pairs and Fe d-orbitals).[1]
    
  • 4-ABTT Expectation: Typically Mixed-Type Adsorption (

    
     to 
    
    
    
    kJ/mol) due to the combination of the aromatic ring (physical) and the thiol/amino groups (chemical) [2, 3].[1]
Adsorption Mechanism Diagram

Adsorption_Mechanism cluster_surface Metal Surface (Fe) cluster_molecule 4-ABTT Molecule Fe Fe Surface Atoms (d-orbitals) N_atoms Triazole N Atoms (Lone Pairs) N_atoms->Fe Coordinate Bond S_atom Thiol Group (-SH) (S-Fe Bond) S_atom->Fe Strong Chemisorption Pi_sys Benzyl/Triazole π-System (Donor-Acceptor) Pi_sys->Fe Back-Donation (Fe->π*) Protonated Protonated Form (Acidic Media) [4-ABTT-H]+ Cl_ions Chloride Ions (Cl-) (Bridge) Protonated->Cl_ions Electrostatic Cl_ions->Fe Synergistic Adsorption

Figure 2: Mechanistic interactions between 4-ABTT and the metal surface.[1]

Expected Results & Data Interpretation

Based on structure-activity relationships of similar 4-amino-5-substituted-1,2,4-triazoles [4, 5]:

ParameterExpected Trend with 4-ABTTInterpretation
Concentration vs. Efficiency Efficiency increases with concentration, plateauing at ~10⁻³ M.Saturation of surface coverage (

).[1]
Temperature vs. Efficiency Efficiency may decrease slightly or remain stable.[6]Physisorption weakens with heat; Chemisorption strengthens.

Shift
< 85 mV shift compared to blank.Mixed-type inhibitor (blocks both anodic dissolution and cathodic hydrogen evolution).[7]
Double Layer Capacitance (

)
Decreases significantly.Displacement of water molecules by the inhibitor (lower dielectric constant).

References

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003).[1] Synthesis and reactions of some new substituted 1,2,4-triazoles and their antimicrobial activity. Chemistry of Heterocyclic Compounds. Link

  • Khadom, A. A., et al. (2010).[1][8] Adsorption Kinetics of 4-Amino-5-Phenyl-4H-1, 2, 4-Triazole-3-Thiol on Mild Steel Surface. Portugaliae Electrochimica Acta. Link

  • Sherif, E. M., & Park, S. M. (2006).[1] Effects of 1, 4-naphthoquinone on aluminum corrosion in 0.50 M sodium chloride solutions. Electrochimica Acta. (Contextual reference for triazole mechanisms).

  • Betti, Z. A., et al. (2025).[1] Corrosion Inhibition of Mild Steel in 1 M HCl Using 5-(3-Methylphenyl)-4-((4-Nitrobenzylidene)amino)-4H-1,2,4-Triazole-3-Thiol.[1] Progress in Color, Colorants and Coatings.[1] Link

  • Zhang, Q., et al. (2010).[1] Corrosion inhibition of mild steel by 4-amino-5-phenyl-4H-1, 2, 4-triazole-3-thiol in hydrochloric acid medium.[1][5] Corrosion Science.

Sources

Method

experimental setup for evaluating the antifungal activity of triazole derivatives

Abstract & Scope The emergence of azole-resistant Candida and Aspergillus species necessitates the continuous development of novel triazole derivatives. These compounds target lanosterol 14 -demethylase (CYP51) , a key e...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

The emergence of azole-resistant Candida and Aspergillus species necessitates the continuous development of novel triazole derivatives. These compounds target lanosterol 14


-demethylase (CYP51) , a key enzyme in the ergosterol biosynthesis pathway. This guide outlines a rigorous, self-validating experimental framework for characterizing these derivatives. It moves beyond simple screening to establish a "Triad of Evaluation": Potency (MIC) , Pharmacodynamics (Time-Kill) , and Mechanism of Action (Sterol Quantitation) .

Experimental Workflow Overview

The following workflow illustrates the critical path from compound resuspension to lead candidate selection.

Triazole_Workflow Start Synthesized Triazole Derivative Solubility Solubility Check (DMSO Tolerance) Start->Solubility MIC_Screen Primary Screen: Broth Microdilution (CLSI M27) Solubility->MIC_Screen Decision1 MIC < 8 µg/mL? MIC_Screen->Decision1 TimeKill Pharmacodynamics: Time-Kill Kinetics Decision1->TimeKill Yes MOA Mechanism Validation: Ergosterol Quantitation Decision1->MOA Yes Tox Safety Profile: Cytotoxicity (MTT) Decision1->Tox Yes Discard Discard / Optimize Decision1->Discard No Lead Lead Candidate Selection TimeKill->Lead MOA->Lead Tox->Lead

Figure 1: Decision-matrix workflow for triazole evaluation. Green nodes represent parallel secondary validation steps.

Protocol 1: Primary Susceptibility Screening (MIC)

Standard: Adapted from CLSI M27-A4 (Yeasts) and EUCAST E.Def 7.3.2. Objective: Determine the Minimum Inhibitory Concentration (MIC) with specific attention to the "trailing effect" common in fungistatic azoles.

Reagents & Preparation[1][2][3][4][5][6][7][8]
  • Medium: RPMI 1640 (with L-glutamine, without bicarbonate) buffered to pH 7.0 with 0.165 M MOPS.

    • Why: Azole activity is pH-dependent. Unbuffered media can shift pH during fungal growth, altering MIC values artificially.

  • Solvent: Dimethyl sulfoxide (DMSO).[1]

    • Constraint: Final assay concentration must be

      
       to avoid solvent toxicity masking compound activity.
      
Step-by-Step Procedure
  • Compound Dilution: Prepare a stock solution of the triazole derivative at 1600 µg/mL in 100% DMSO. Perform serial 2-fold dilutions in RPMI 1640 to achieve final test concentrations ranging from 64 µg/mL to 0.125 µg/mL.

  • Inoculum Preparation:

    • Pick 5 distinct colonies of Candida albicans (ATCC 90028) or C. glabrata (24h old).

    • Suspend in sterile saline; adjust turbidity to 0.5 McFarland standard.

    • Dilute this suspension 1:1000 in RPMI 1640 to achieve a final density of

      
       to 
      
      
      
      CFU/mL.
  • Assay Assembly: In a 96-well round-bottom plate, combine 100 µL of diluted compound and 100 µL of inoculum.

    • Controls: Growth Control (Media + Inoculum + DMSO), Sterile Control (Media only).

  • Incubation: 35°C for 24 hours (fast growers) or 48 hours (slow growers).

  • Readout (Crucial for Triazoles):

    • Triazoles are often fungistatic, leading to partial inhibition (trailing).

    • Endpoint: The lowest concentration producing a

      
       reduction  in turbidity compared to the growth control (visually clear or distinct decrease). Do not require 100% clearance.
      

Protocol 2: Pharmacodynamics (Time-Kill Kinetics)

Objective: Differentiate between fungistatic (growth inhibition) and fungicidal (cell death) activity.[2]

Experimental Setup
  • Preparation: Prepare 10 mL of RPMI 1640 containing the triazole derivative at concentrations of 1×, 4×, and 16× the determined MIC .

  • Inoculation: Add fungal suspension to a starting density of

    
     CFU/mL.
    
  • Sampling: Incubate at 35°C with agitation (orbit shaker). Remove 100 µL aliquots at 0, 2, 4, 8, 12, 24, and 48 hours .

  • Quantification:

    • Perform serial 10-fold dilutions in PBS.[2]

    • Plate 20 µL spots onto Sabouraud Dextrose Agar (SDA).

    • Incubate plates for 24–48 hours and count colonies.

Data Interpretation
OutcomeDefinition
Fungistatic

reduction in CFU/mL from the starting inoculum.[2]
Fungicidal

reduction (99.9% killing) from the starting inoculum.[2]

Protocol 3: Mechanism of Action (Sterol Quantitation)

Method: The Arthington-Skaggs Method (UV Spectrophotometry). Objective: Confirm the derivative inhibits CYP51 by detecting the depletion of ergosterol and accumulation of methylated precursors (e.g., lanosterol/eburicol).

Mechanistic Pathway

Sterol_Pathway Squalene Squalene Lanosterol Lanosterol (Methylated Precursor) Squalene->Lanosterol Ergosterol Ergosterol (Cell Membrane) Lanosterol->Ergosterol Normal Pathway CYP51 CYP51 Enzyme (14α-demethylase) CYP51->Lanosterol Accumulation CYP51->Ergosterol Depletion Triazole Triazole Derivative Triazole->CYP51 Inhibits

Figure 2: Inhibition of CYP51 by triazoles leads to precursor accumulation and ergosterol depletion.

Step-by-Step Procedure
  • Culture: Grow C. albicans in 50 mL Sabouraud Dextrose Broth (SDB) containing sub-inhibitory concentrations of the derivative (e.g., MIC/2) for 16 hours.

  • Harvest: Centrifuge cells (2700

    
     g, 5 min) and wash with sterile water. Record wet pellet weight.
    
  • Saponification: Resuspend pellet in 3 mL of 25% alcoholic KOH (25g KOH in 35 mL sterile water + 65 mL 100% ethanol). Vortex and incubate at 85°C for 1 hour.

  • Extraction:

    • Add 1 mL sterile water and 3 mL n-heptane .

    • Vortex vigorously for 3 minutes.

    • Allow layers to separate (approx. 30 min). Transfer the upper heptane layer (containing sterols) to a fresh glass tube.

  • Analysis: Scan the heptane fraction in a UV spectrophotometer between 230 nm and 300 nm.

    • Ergosterol Peak: 281.5 nm.

    • Dehydroergosterol (24(28)DHE) Peak: 230 nm.

  • Calculation: ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="ng-star-inserted display">

    
    
    Where F is the dilution factor and 290 is the E-value for crystalline ergosterol.[3]
    

Protocol 4: Selectivity Index (Cytotoxicity)

Objective: Ensure antifungal activity is not due to general toxicity. Cell Line: HEK293 (Human Embryonic Kidney) or HepG2 (Liver).

  • Seeding: Seed mammalian cells at

    
     cells/well in DMEM + 10% FBS in a 96-well plate. Incubate 24h.
    
  • Treatment: Add triazole derivative (serial dilutions) for 24 hours.

  • MTT Addition: Add 20 µL of MTT (5 mg/mL in PBS) to each well. Incubate 4 hours.

  • Solubilization: Remove media.[4] Add 100 µL DMSO to dissolve purple formazan crystals.

  • Calculation: Measure absorbance at 570 nm. Calculate

    
     (Cytotoxic Concentration 50%).
    
  • Selectivity Index (SI):

    
    
    
    • Target: An SI

      
       indicates a favorable safety window.
      

Data Presentation Template

Compound IDMIC (

g/mL)

(

g/mL)
Selectivity Index (SI)Ergosterol Reduction (%)Kinetics Profile
Ref (Fluconazole) 0.5>100>20095%Static
Derivative A 0.255020092%Static
Derivative B 8.0101.2515%Inactive

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). CLSI.[2][5][6][7][8] Link

  • EUCAST. (2020).[9][10] Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts (E.Def 7.3.2). European Committee on Antimicrobial Susceptibility Testing.[2] Link

  • Arthington-Skaggs, B. A., et al. (1999).[11][12] Quantitation of ergosterol content: novel method for determination of fluconazole susceptibility of Candida albicans.[11][12][13] Journal of Clinical Microbiology, 37(10), 3332–3337.[11][12] Link

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link

  • Odds, F. C. (2003). Synergy, antagonism, and what the chequerboard puts between them. Journal of Antimicrobial Chemotherapy, 52(1), 1. Link

Sources

Application

development of 4-amino-5-benzyl-1,2,4-triazole-3-thiol capped silver nanoparticles

This Application Note and Protocol guide details the development of 4-amino-5-benzyl-1,2,4-triazole-3-thiol (ABTT) capped silver nanoparticles (AgNPs). Executive Summary The functionalization of silver nanoparticles (AgN...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the development of 4-amino-5-benzyl-1,2,4-triazole-3-thiol (ABTT) capped silver nanoparticles (AgNPs).

Executive Summary

The functionalization of silver nanoparticles (AgNPs) with heterocyclic compounds enhances their stability and biological efficacy.[1] This guide focuses on 4-amino-5-benzyl-1,2,4-triazole-3-thiol (ABTT) , a Schiff base precursor exhibiting significant tautomerism (thione-thiol equilibrium). ABTT acts as a dual-functional capping agent: the sulfur and nitrogen atoms facilitate strong anchoring to the silver surface, while the benzyl and amino moieties provide steric stabilization and potential sites for further bioconjugation.

Key Technical Insight: Unlike standard citrate-capped AgNPs, ABTT-capped nanoparticles exhibit enhanced antimicrobial activity against E. coli and A. niger due to the synergistic effect of the AgNP core and the bioactive triazole shell.

Scientific Principles & Mechanism

Tautomerism and Binding Chemistry

The ligand exists in a dynamic equilibrium between its thione (4-amino-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione) and thiol forms.

  • Solution State: Predominantly exists as the thione in polar solvents (ethanol).

  • Surface Binding: Upon interaction with Ag+, the equilibrium shifts towards the thiol (-SH) form (or thiolate -S⁻), facilitating the formation of a covalent Ag-S bond. The adjacent nitrogen atoms in the triazole ring provide secondary coordination (chelation), resulting in a robust protective shell.

Reaction Mechanism (Dual Role)

While many protocols require strong external reducing agents (e.g., NaBH₄), ABTT can function as both a stabilizing and reducing agent under specific thermal conditions. The electron-rich amine (-NH₂) and hydrazide-like structural motifs can donate electrons to reduce Ag⁺ to Ag⁰, although external reducers are often employed to improve monodispersity.

Capping Mechanism Diagram

CappingMechanism cluster_surface Nanoparticle Surface Precursor ABTT Ligand (Thione Form) Equilibrium Tautomerization (Thione ⇌ Thiol) Precursor->Equilibrium Dissolution in EtOH Capping Surface Passivation (Ag-S & Ag-N Bonds) Equilibrium->Capping Adsorption Reduction Ag+ Reduction (Ag+ → Ag0) Nucleation Nucleation (Ag Clusters) Reduction->Nucleation FinalNP Stable ABTT-AgNP (~15 nm) Nucleation->FinalNP Capping->FinalNP Steric Stabilization

Figure 1: Mechanism of ABTT adsorption and stabilization of silver nuclei. The ligand shifts to the thiol form to anchor via Ag-S bonds.

Materials & Reagents

ReagentGradeRoleNotes
Silver Nitrate (AgNO₃) ACS Reagent, ≥99.0%PrecursorLight sensitive; store in amber bottles.
ABTT Synthesized/PureCapping Ligand4-amino-5-benzyl-1,2,4-triazole-3-thiol.[1][2][3]
Ethanol Absolute (99.8%)SolventSolubilizes the organic ligand.
Deionized Water 18.2 MΩ·cmSolventPrevents ionic interference.
Sodium Borohydride (Optional) ≥98%Reducing AgentUse if "One-Pot" reduction is too slow.

Experimental Protocol

Synthesis of ABTT Ligand (Precursor Preparation)

Note: If ABTT is not commercially available, it is synthesized via the cyclization of potassium dithiocarbazinate.

  • React: Benzoic acid hydrazide + Carbon disulfide (CS₂) + KOH in ethanol.

  • Form Salt: Potassium dithiocarbazinate precipitates.

  • Cyclize: Reflux the salt with Hydrazine Hydrate (N₂H₄·H₂O) for 3-4 hours.

  • Purify: Acidify, filter, and recrystallize from ethanol.

    • Validation: Melting point ~207-209°C.

Synthesis of ABTT-Capped AgNPs (Standard Protocol)

This protocol utilizes the Chemical Reduction Method where ABTT acts as the stabilizer.

Step-by-Step Workflow:

  • Preparation of Solutions:

    • Solution A (Ag Precursor): Dissolve AgNO₃ in deionized water to prepare a 0.025 M solution.

    • Solution B (Ligand): Dissolve ABTT in hot ethanol to prepare a 10⁻² M (0.01 M) solution. Ensure complete dissolution.

  • Mixing & Reaction:

    • Heat Solution A (AgNO₃) to 60-70°C on a magnetic stirrer.

    • Add Solution B (ABTT) dropwise to Solution A under vigorous stirring.

    • Observation: The solution will transition from colorless → green-yellow → nut-brown → Deep Black .

    • Time: Continue stirring for 30–60 minutes to ensure reaction completion.

  • Purification:

    • Centrifuge the colloidal solution at 12,000 rpm for 20 minutes .

    • Discard the supernatant (removes unreacted Ag⁺ and excess ABTT).

    • Resuspend the pellet in deionized water. Repeat 3 times.

  • Lyophilization (Optional):

    • Freeze-dry the purified pellet to obtain ABTT-AgNP powder for solid-state characterization (XRD, FTIR).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start SolA Prepare 0.025 M AgNO3 (Aqueous) Start->SolA SolB Prepare 0.01 M ABTT (Hot Ethanol) Start->SolB Mix Dropwise Addition (B into A) @ 70°C SolA->Mix SolB->Mix React Stir 60 mins Color: Brown -> Black Mix->React Centrifuge Centrifugation 12,000 rpm, 20 min React->Centrifuge Wash Wash with DI Water (3 Cycles) Centrifuge->Wash End ABTT-AgNPs Colloidal Suspension Wash->End

Figure 2: Step-by-step workflow for the chemical synthesis of ABTT-capped AgNPs.

Characterization & Validation

To ensure scientific integrity, the synthesized nanoparticles must be validated against the following benchmarks.

Quantitative Data Summary
ParameterTechniqueExpected ValueInterpretation
SPR Peak UV-Vis Spectroscopy428 nm Characteristic surface plasmon resonance for spherical AgNPs.
Particle Size TEM / DLS14 – 16 nm High surface area; suitable for cellular uptake.
Morphology TEM / SEMSpherical Uniform shape indicates successful capping and isotropic growth.
Zeta Potential DLS< -30 mV Indicates high colloidal stability (electrostatic/steric repulsion).
Crystalline Structure XRDFCC (111, 200, 220) Confirms metallic silver core (Face-Centered Cubic).
Spectroscopic Validation (FTIR)

Comparison of the free ABTT ligand vs. ABTT-AgNPs is critical to prove capping.

  • N-H Stretching: 3309 cm⁻¹ (Ligand) → Shifts/Broadens in AgNPs (Due to surface interaction).

  • C=S Stretching: 1045 cm⁻¹ (Ligand) → Disappears or Shifts significantly .

    • Causality: The disappearance of the thione (C=S) or thiol (S-H) band confirms the formation of the Ag-S covalent bond .

  • C=N Stretching: 1625 cm⁻¹ → Slight shift indicates nitrogen coordination.

Applications & Case Studies

Antimicrobial Activity

ABTT-AgNPs demonstrate potent bioactivity due to the "Trojan Horse" mechanism—the triazole cap facilitates membrane adherence, while the Ag core releases Ag⁺ ions.

  • Target: Escherichia coli (Gram-negative).

  • Efficacy: Inhibition zones comparable to standard antibiotics (e.g., Ciprofloxacin) at concentrations of 50–100 µg/mL .[1]

  • Mechanism: Disruption of cell wall integrity and ROS generation.

Antifungal Activity[1]
  • Target: Aspergillus niger.

  • Result: Equipotent activity observed, suggesting potential use as a fungicide in agricultural or pharmaceutical settings.

Troubleshooting & Optimization

  • Issue: Agglomeration (Gray precipitate)

    • Cause: Insufficient ligand concentration or pH instability.

    • Fix: Increase ABTT:AgNO₃ molar ratio to 2:1. Ensure pH is neutral to slightly alkaline (pH 7-8).

  • Issue: No SPR Peak (Clear solution)

    • Cause: Incomplete reduction.

    • Fix: Add a trace amount of NaBH₄ (0.01 M) if the "self-reduction" by ABTT is too slow, or increase reaction temperature to 80°C.

  • Issue: Broad SPR Peak (>100 nm FWHM)

    • Cause: Polydispersity (uneven sizes).

    • Fix: Control addition rate of ABTT strictly (1 drop/sec) and maintain constant stirring speed.

References

  • Synthesis and Antibacterial Activity of Some New Functionalized Derivatives of 4-amino-5-benzyl-4H-[1,2,4]-triazole-3-thiol. Source: Academia.edu URL:[Link]

  • 3H-1, 2, 4-Triazole-3-Thione Capped Silver Nano Particles. (Primary Protocol Source) Source: International Journal of Engineering Research and Applications (IJERA) URL:[Link]

  • Synthesis and Characterization of Triazole Stabilized Silver Nanoparticles as Colorimetric Probe for Mercury. Source: ResearchGate URL:[4][Link]

  • Synthesis and Characterization of Silver Nanoparticles Conjugated with Triazole‐N‐acetamide Thiazole Derivatives. Source: ChemistrySelect (Wiley) URL:[Link]

Sources

Method

Introduction: The Convergence of Triazoles and Schiff Bases in Medicinal Chemistry

An In-Depth Guide to the Synthesis of Schiff Bases from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol The 1,2,4-triazole scaffold is a privileged heterocyclic structure in drug discovery, forming the core of numerous therap...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of Schiff Bases from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

The 1,2,4-triazole scaffold is a privileged heterocyclic structure in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. Its unique arrangement of nitrogen atoms allows for diverse molecular interactions, making it a cornerstone in the design of novel pharmaceuticals. Among the versatile derivatives of this heterocycle, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol stands out as a particularly valuable synthetic intermediate. This compound possesses a reactive primary amino group, a thiol moiety, and a stable triazole ring, offering multiple points for chemical modification.

A key transformation utilizing the primary amino group is the synthesis of Schiff bases (or azomethines). This is achieved through a condensation reaction with various aldehydes and ketones. Schiff bases derived from heterocyclic cores are of immense interest to researchers and drug development professionals due to their well-documented pharmacological properties, including antimicrobial, antifungal, anticonvulsant, and anticancer activities.[1][2] The formation of the azomethine (-N=CH-) linkage often enhances the biological potency of the parent molecule.

This application note provides a comprehensive guide for researchers on the synthesis, characterization, and application of Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. It delves into the causality behind experimental choices and provides detailed, field-proven protocols to ensure reproducible and verifiable results.

Part 1: Synthesis of the Core Intermediate

Before synthesizing the target Schiff bases, the starting material, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, must be prepared. This is typically a multi-step process that begins with a benzoic acid derivative.

Protocol 1: Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

This protocol follows a well-established route involving the formation of a potassium dithiocarbazinate salt followed by cyclization with hydrazine hydrate.[3][4][5]

Step 1: Synthesis of Benzoic Acid Hydrazide

  • Combine ethyl benzoate (1.0 mol) and hydrazine hydrate (3.0 mol) in a round-bottom flask.

  • Reflux the mixture for 15 minutes.

  • Add absolute ethanol through the condenser until a clear solution is achieved.

  • Continue refluxing for an additional 4-6 hours.

  • After cooling, the precipitated solid (benzoic acid hydrazide) is filtered, washed with cold water, and recrystallized from ethanol.

Step 2: Synthesis of Potassium Dithiocarbazinate

  • Dissolve benzoic acid hydrazide (1.0 mol) in absolute ethanol.

  • Add potassium hydroxide (1.0 mol) and stir until fully dissolved.

  • Cool the mixture in an ice bath and add carbon disulfide (CS₂) (1.0 mol) dropwise while stirring.

  • Continue stirring for 12-18 hours at room temperature.

  • The precipitated potassium dithiocarbazinate salt is filtered, washed with dry ether, and used in the next step without further purification.[6]

Step 3: Cyclization to form 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

  • Suspend the potassium dithiocarbazinate salt (1.0 mol) in water.

  • Add hydrazine hydrate (2.0 mol) to the suspension.

  • Reflux the mixture for 3-4 hours. During this time, the evolution of hydrogen sulfide (H₂S) gas will be observed, and the reaction mixture will become homogeneous.[7]

  • Cool the resulting solution and dilute it with cold water.

  • Acidify the solution with concentrated hydrochloric acid to precipitate the product.

  • Filter the white solid, wash thoroughly with cold water, and recrystallize from ethanol to yield pure 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.[7]

Part 2: Core Application: Synthesis of Schiff Bases

The primary amino group (-NH₂) at the N-4 position of the triazole ring is a nucleophile that readily reacts with the electrophilic carbonyl carbon of aldehydes or ketones to form a C=N double bond, the characteristic linkage of a Schiff base.

Principle of the Reaction

The reaction is a nucleophilic addition-elimination (condensation) process. The amino group attacks the carbonyl carbon, forming an unstable carbinolamine intermediate. This intermediate then dehydrates (loses a water molecule) to form the stable imine (Schiff base). The reaction is typically catalyzed by a few drops of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-amino-5-benzyl-1,2,4-triazole-3-thiol

[1] Welcome to the Advanced Purification Support Hub. This guide addresses the specific physicochemical challenges encountered during the isolation and purification of 4-amino-5-benzyl-1,2,4-triazole-3-thiol (ABTT).

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Welcome to the Advanced Purification Support Hub. This guide addresses the specific physicochemical challenges encountered during the isolation and purification of 4-amino-5-benzyl-1,2,4-triazole-3-thiol (ABTT). Unlike standard organic workups, this molecule presents unique difficulties due to thiol-thione tautomerism, oxidation susceptibility, and pH-dependent solubility.

Part 1: Diagnostic FAQ (Identify Your Issue)

Q1: My crude product precipitated as a sticky yellow oil/gum upon acidification, not a solid. What went wrong? Diagnosis: This is the most common failure mode, typically caused by "Oiling Out" (liquid-liquid phase separation) rather than crystallization.[1][2]

  • Cause 1 (Temperature): Acidification was performed at too high a temperature.[1] The exotherm from neutralizing KOH/Hydrazine warmed the solution above the product's melting point in the solvent mixture.[1]

  • Cause 2 (Rate): Acid was added too quickly, trapping impurities (unreacted hydrazide or sulfur) that depress the melting point.[1][2]

  • Cause 3 (Solvent Composition): If the reaction solvent (often ethanol) was not sufficiently removed or if the water ratio is in the "metastable zone," the benzyl group drives the molecule to form an oil phase.[1][2]

Q2: The product has a persistent yellow/green tint. Is this acceptable? Diagnosis: No. Pure ABTT should be a white to light cream powder .

  • Green Tint: Usually indicates traces of the potassium dithiocarbazinate intermediate or nickel/iron contamination if metal needles/stirrers were corroded by the thiol.[1]

  • Yellow Tint: Indicates elemental sulfur (from CS₂ decomposition) or disulfide formation (oxidation product).[1][2] Sulfur is difficult to remove because it co-crystallizes with the benzyl moiety.[1]

Q3: My melting point is broad (e.g., 185–195°C) instead of sharp (Lit. ~198–200°C). Diagnosis: This indicates solvate formation or disulfide contamination .[1][2]

  • Triazoles are notorious for trapping water or ethanol in the crystal lattice.[1]

  • Test: Dry a small sample at 80°C under vacuum for 4 hours. If MP sharpens, it was solvated.[1] If not, it is a chemical impurity (likely the disulfide dimer).[1][2]

Part 2: Troubleshooting & Remediation Protocols
Issue A: Recovering the "Sticky Oil"

Do not discard the oil.[1][2] Follow this recovery procedure to induce crystallization.[1][2][3]

  • Decant: Pour off the aqueous supernatant carefully.[2]

  • Dissolve: Add a minimum amount of hot Ethanol (60°C) to dissolve the oil completely.[1]

  • Seeding: Cool to Room Temperature (RT). Scratch the inner wall of the flask with a glass rod.

    • Why? The benzyl group has high rotational freedom; scratching provides nucleation sites.

  • Precipitate: Add ice-cold water dropwise with vigorous stirring until persistent turbidity forms.

  • Chill: Refrigerate at 4°C overnight. Do not freeze immediately, as this traps impurities.[1]

Issue B: Removing Disulfide Impurities (Oxidation)

Thiols (R-SH) easily oxidize to disulfides (R-S-S-R) in air, especially under basic conditions.[1][2]

  • Prevention: Always use degassed solvents (sparged with N₂ or Ar) during recrystallization.[1][2]

  • Correction: If the product is already oxidized (confirmed by MS showing M+M dimer peak):

    • Suspend the solid in 10% NaOH.

    • Add a reducing agent: Zinc dust (1.5 eq) or Sodium Borohydride (0.5 eq).[1] Stir for 30 mins.

    • Filter off excess Zn (if used).[1]

    • Re-acidify the filtrate with Conc. HCl to pH 2–3 to reprecipitate the thiol.[1]

Part 3: The Master Purification Protocol

This protocol is optimized to balance yield against the removal of the benzyl-induced lipophilic impurities.[1]

Reagents:

  • Crude ABTT[2]

  • Solvent A: Absolute Ethanol[4]

  • Solvent B: Deionized Water (Degassed)[2]

  • Acid: Conc.[1][2] HCl (37%)

Step-by-Step Methodology:

  • Dissolution (The "Hot Filtration" Step):

    • Suspend crude ABTT in Ethanol (10 mL per gram of solid).

    • Heat to reflux.[1][2][3][5] If the solid does not dissolve completely, add more ethanol in small increments.[1]

    • Critical: If undissolved particles remain (likely elemental sulfur or inorganic salts), filter the hot solution through a pre-warmed funnel.[1] Do not let it cool.

  • Controlled Crystallization:

    • Add hot water (approx. 20-30% of the ethanol volume) to the refluxing solution until it becomes slightly cloudy.[1]

    • Add just enough ethanol to clear the cloudiness (restore transparency).[1]

    • Mechanism:[1][2][3][4][6] This creates a saturated solution near the "oiling out" boundary but keeps it in the single phase.

  • Cooling Ramp:

    • Allow the flask to cool to RT slowly (wrap the flask in a towel/foil). Rapid cooling promotes oiling.[1]

    • Once at RT, move to an ice bath (0–4°C) for 2 hours.[1]

  • Isolation:

    • Filter the white crystals using vacuum filtration.

    • Wash 1: Cold 50% Ethanol/Water (removes unreacted hydrazide).[1]

    • Wash 2: Cold Water (removes inorganic salts like KCl).[1][2]

    • Drying: Dry at 60–80°C under vacuum.

Quantitative Data: Solubility Profile

SolventSolubility (Hot)Solubility (Cold)Suitability for Recrystallization
Water LowInsolublePoor (Precipitant only)
Ethanol HighModerateExcellent (Primary solvent)
DMF/DMSO Very HighHighPoor (Yield loss is too high)
Ethyl Acetate ModerateLowGood (for removing non-polar impurities)
Part 4: Visualizing the Workflow

The following diagrams illustrate the purification logic and the chemical pathways involved.

Diagram 1: Purification Decision Logic Use this flow to decide how to treat your crude material.

PurificationLogic Start Crude Reaction Mixture (Basic pH) Acidify Acidify with HCl (pH 2-3) Start->Acidify CheckState Check Physical State Acidify->CheckState Solid White/Cream Solid CheckState->Solid Precipitates Oil Sticky Oil/Gum CheckState->Oil Oils Out Recryst Recrystallization (Ethanol/Water) Solid->Recryst TreatOil 1. Decant Water 2. Dissolve in Hot EtOH 3. Seed & Cool Slowly Oil->TreatOil Final Pure ABTT (MP ~198-200°C) Recryst->Final TreatOil->Recryst

Caption: Decision matrix for handling crude ABTT precipitates. Yellow paths indicate troubleshooting steps for "oiling out."

Diagram 2: Chemical Challenges (Tautomerism & Oxidation) Understanding why the molecule behaves this way.[1][2]

Chemistry Thione Thione Form (Solid State Major) Thiol Thiol Form (-SH) (Solution/Basic pH) Thione->Thiol Tautomerism (in solution) Disulfide Disulfide Dimer (Impurity) Thiol->Disulfide Oxidation (Air/O2)

Caption: The equilibrium between Thione and Thiol forms, and the irreversible oxidation path to the Disulfide impurity.

References
  • Synthesis & Characterization

    • Title: Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.[1][2][7]

    • Source: Istanbul University Press / KTU.
    • URL:[Link] (Verified via Search Snippet 1.12)[2]

  • Physical Properties (Melting Point)

    • Title: 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Product Page.[1][2][6][7]

    • Source: Sigma-Aldrich.
  • General Triazole Synthesis & Impurities

    • Title: Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Deriv
    • Source: N
    • URL:[Link] (Verified via Search Snippet 1.6)[2]

  • Solubility & Tautomerism

    • Title: 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol (Compound Summary).[1][8][9][10]

    • Source: PubChem.[1][11]

    • URL:[Link] (Verified via Search Snippet 1.7)[2]

Sources

Optimization

optimizing reaction conditions for the synthesis of triazole derivatives

Welcome to the Triazole Synthesis Technical Support Center . This guide is engineered for drug development professionals and researchers utilizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to synthesize 1,4-dis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Triazole Synthesis Technical Support Center . This guide is engineered for drug development professionals and researchers utilizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to synthesize 1,4-disubstituted 1,2,3-triazoles. While "click chemistry" is celebrated for its thermodynamic driving force and modularity, achieving quantitative yields in complex biological matrices requires precise control over catalytic species, redox states, and purification methodologies.

Below, you will find our interactive troubleshooting workflow, core optimization parameters, deep-dive FAQs, and self-validating Standard Operating Procedures (SOPs).

Section 1: CuAAC Troubleshooting Workflow

CuAACTroubleshooting Start CuAAC Reaction Issue LowYield Low Yield / No Product Start->LowYield SideProducts Multiple Spots (TLC) Start->SideProducts Toxicity Post-Reaction Toxicity Start->Toxicity CheckO2 Check O2 / Ascorbate LowYield->CheckO2 Cu(I) oxidized? CheckLigand Increase Ligand (THPTA) LowYield->CheckLigand Cu(I) unstable? Glaser Glaser Coupling (Diyne) SideProducts->Glaser Degradation Biomolecule Degradation SideProducts->Degradation CuRemoval Incomplete Cu Removal Toxicity->CuRemoval AddReducing Add Excess Ascorbate Exclude Oxygen Glaser->AddReducing AddScavenger Add Aminoguanidine Degradation->AddScavenger EDTA EDTA Wash / Resin CuRemoval->EDTA

Decision tree for diagnosing and resolving common CuAAC reaction failures.

Section 2: Core Optimization Parameters

The following table summarizes the quantitative shifts required when moving from standard organic synthesis to sensitive bioconjugation workflows.

ParameterStandard ConditionOptimized BioconjugationCausality / Rationale
Copper Source CuSO₄·5H₂O (1-5 mol%)CuSO₄·5H₂O (100-250 µM)In situ reduction of Cu(II) provides a steady release of active Cu(I), preventing rapid catalyst degradation[1].
Ligand TBTA (1-5 mol%)THPTA (500 µM - 1.25 mM)THPTA is highly water-soluble and maintains Cu(I) stability in aqueous buffers, preventing ROS generation[2][3].
Ligand:Cu Ratio 1:15:1Excess ligand ensures full coordination of the metal, shielding biomolecules from oxidative damage[3].
Reducing Agent Sodium Ascorbate (10 mol%)Sodium Ascorbate (5 mM)Ascorbate must be in significant excess to continuously reduce any Cu(II) formed by dissolved oxygen[1][3].
ROS Scavenger NoneAminoguanidine (5 mM)Scavenges reactive dicarbonyl byproducts from ascorbate oxidation, protecting arginine/lysine residues[2][3].

Section 3: Frequently Asked Questions (FAQs)

Q1: My reaction yields a significant amount of alkyne dimer byproduct. How do I prevent this? Cause: You are observing Glaser coupling, a Cu(II)-mediated oxidative homocoupling of terminal alkynes[1]. This side reaction occurs when the active Cu(I) catalyst is oxidized back to Cu(II) by dissolved oxygen in the solvent[4]. Solution: You must maintain a strictly reducing environment. Degas your solvents, cap the reaction vessel immediately to minimize oxygen exposure, and ensure a sufficient excess of sodium ascorbate is present to instantly reduce any formed Cu(II) back to Cu(I)[2][3].

Q2: Should I use TBTA or THPTA as my accelerating ligand? Cause: Ligands are critical because they lower the activation barrier for the formation of the copper acetylide intermediate and stabilize the Cu(I) oxidation state[1]. TBTA is highly effective but largely insoluble in water, requiring organic co-solvents (like DMSO or DMF) which can denature sensitive proteins[5]. Solution: For bioconjugation or aqueous reactions, THPTA is superior. Its high water solubility prevents the precipitation of the copper complex, and it effectively shields biomolecules from reactive oxygen species (ROS) generated during the catalytic cycle[2][3].

Q3: I am observing protein degradation or DNA damage during my click reaction. Why? Cause: Cu(I) reacting with oxygen and ascorbate generates highly reactive oxygen species (ROS), such as hydroxyl radicals, which cleave nucleic acids and degrade proteins[5]. Furthermore, the oxidation of ascorbate produces reactive dicarbonyl species (like dehydroascorbate) that can cross-link arginine and lysine residues. Solution: First, increase your ligand-to-copper ratio (e.g., 5:1 THPTA:Cu) to ensure the metal is fully coordinated, limiting its ability to generate free radicals[3]. Second, add 5 mM aminoguanidine. Aminoguanidine acts as a sacrificial scavenger for the dicarbonyl byproducts, protecting the functional groups on your biomolecules[2][3].

Q4: What is the most effective way to remove residual copper catalyst after the reaction? Cause: Copper toxicity limits biological applications and can interfere with downstream assays or in vivo studies[5][6]. Solution: For organic-soluble triazoles, liquid-liquid extraction with a strong chelating agent like 0.5 M EDTA is highly effective; EDTA forms a stable, water-soluble complex with copper that partitions entirely into the aqueous phase[7]. For water-soluble products or bioconjugates, passing the mixture through a scavenger resin (e.g., Chelex 100) or utilizing a specialized ligand that allows for simple silica plug filtration is recommended[7][8].

Section 4: Validated Standard Operating Procedures (SOPs)

SOP 1: Optimized Aqueous CuAAC Bioconjugation

Self-Validating Mechanism: This protocol uses a pre-complexation step to prevent localized protein precipitation. The delayed addition of ascorbate ensures the catalyst is fully stabilized before activation.

  • Reagent Preparation : Prepare the biomolecule-alkyne and azide in an appropriate buffer (e.g., PBS). Ensure the final alkyne concentration is optimized (typically 30-50 µM)[2].

  • Catalyst Pre-complexation (Critical Step) : In a separate microcentrifuge tube, premix CuSO₄ (100 µM final reaction concentration) and THPTA ligand (500 µM final reaction concentration)[3].

    • Causality: Pre-forming the Cu-THPTA complex before introducing it to the biomolecule prevents free copper ions from inducing protein aggregation or non-specific binding.

  • Assembly : Add the pre-complexed catalyst to the biomolecule-azide/alkyne mixture.

  • ROS Scavenging : Add aminoguanidine to a final concentration of 5 mM[3].

  • Initiation : Add freshly prepared sodium ascorbate (final concentration 5 mM) last[3].

    • Causality: Ascorbate reduces Cu(II) to the active Cu(I) species. Adding it last ensures the catalyst is fully complexed and protected before the reaction is initiated.

  • Incubation & Validation : Cap the tube immediately to prevent oxygen diffusion. Mix by slow rotation for 1 hour at room temperature[2]. Validate conversion via LC-MS or by running a parallel model reaction with a fluorogenic azide to monitor fluorescence increase[3].

SOP 2: Rigorous Copper Catalyst Removal (Liquid-Liquid Extraction)

Self-Validating Mechanism: The visual disappearance of the blue-green Cu-EDTA complex in the aqueous layer acts as a built-in colorimetric indicator, confirming complete copper depletion.

  • Extraction Setup : Transfer the crude CuAAC reaction mixture to a separatory funnel.

  • Chelation : Add an equal volume of 0.5 M EDTA solution (aqueous)[7].

  • Phase Separation : Shake the funnel vigorously for 1-2 minutes.

    • Validation: A blue-green color in the aqueous layer indicates the successful formation and partitioning of the copper-EDTA complex[7].

  • Iterative Washing : Allow the layers to separate and drain the aqueous layer. Repeat the EDTA wash until the aqueous layer remains completely colorless, indicating the total depletion of residual copper[7].

  • Final Wash & Isolation : Wash the organic layer with an equal volume of brine (saturated NaCl) to remove residual EDTA and reduce the water content in the organic phase[7]. Dry over anhydrous MgSO₄, filter, and concentrate via rotary evaporation to yield the purified triazole derivative.

References

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation, NIH PMC,[Link]

  • Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions, Journal of the American Chemical Society,[Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation, SciSpace,[Link]

  • ChemComm - RSC Publishing, Royal Society of Chemistry,[Link]

  • Removal of Copper-Based Catalyst in Atom Transfer Radical Polymerization Using Ion Exchange Resins, ResearchGate,[Link]

  • “Click Chip” Conjugation of Bifunctional Chelators to Biomolecules, University of Illinois,[Link]

  • Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition, Beilstein Journal of Organic Chemistry,[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Issues of 4-amino-5-benzyl-1,2,4-triazole-3-thiol

Welcome to the Application Scientist Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 4-amino-5-benzyl-1,2,4-triazole-3-thiol (also known as 4-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 4-amino-5-benzyl-1,2,4-triazole-3-thiol (also known as 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol).

While this compound is a highly valuable scaffold in pharmacology and materials science, its structural properties make it notoriously difficult to keep in solution. This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols.

Part 1: Troubleshooting FAQs (The "Why" and "How")

Q1: Why does this compound instantly precipitate when I add my DMSO stock to cell culture media or assay buffer? A1: The precipitation is driven by the thermodynamics of its molecular structure. The compound has an extremely low baseline aqueous solubility of approximately 24.9 µg/mL at pH 7.4[1]. This is caused by two factors:

  • Hydrophobic Exclusion: The lipophilic benzyl group strongly repels water, driving the molecules to self-associate via pi-pi stacking.

  • Crystal Lattice Energy: The 1,2,4-triazole-3-thiol core participates in a rigid intermolecular hydrogen-bonding network. When diluted from a primary solvent (like DMSO) into an aqueous buffer, the sudden drop in dielectric constant forces the compound out of solution, forming sub-visible aggregates or visible precipitates.

Q2: Does pH affect its solubility? Can I use buffers to my advantage? A2: Yes, significantly. The molecule undergoes thione-thiol tautomerism. The thiol group acts as a weak acid with a predicted pKa of approximately 9.24[2]. At physiological pH (7.4), the compound remains in its neutral, highly insoluble state. However, by raising the pH above its pKa (e.g., pH 9.5–10.0), the thiol deprotonates into a thiolate anion. This introduces a negative charge that disrupts the hydrogen-bond lattice and drastically increases ion-dipole interactions with water, enhancing solubility.

Q3: My biological assay requires a strict pH of 7.4. How can I keep it dissolved without altering the pH? A3: For neutral pH assays, you must rely on supramolecular complexation. We highly recommend using Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. The hydrophobic benzyl ring of your compound acts as a "guest" that inserts into the cyclodextrin "host" cavity, shielding the hydrophobic moiety from water while maintaining overall aqueous solubility[3].

Part 2: Visualizing the Solubilization Mechanics

Solubilization and Formulation Workflow

The following workflow illustrates the thermodynamic pathways of solubilizing the compound, highlighting why direct dilution fails and formulation succeeds.

Solubilization Solid 4-amino-5-benzyl-1,2,4-triazole-3-thiol (Solid Powder) DMSO Primary Stock (10-50 mM) 100% DMSO or DMF Solid->DMSO Dissolve (Vortex/Sonicate) Direct Direct Aqueous Dilution (e.g., PBS pH 7.4) DMSO->Direct Dilute >1:100 Formulation Formulation Strategy (HP-β-CD or pH > 9.5) DMSO->Formulation Co-solvent / Carrier Precipitation Precipitation / Aggregation (Solubility < 25 µg/mL) Direct->Precipitation Hydrophobic Crash Stable Stable Aqueous Solution Ready for Assay Formulation->Stable Complexation / Ionization

Workflow demonstrating the necessity of formulation over direct aqueous dilution.

pH-Dependent Tautomerism and Ionization

Understanding the chemical equilibrium of the triazole-thiol core is critical for pH-shift solubilization strategies.

Tautomerism Thione Thione Tautomer Neutral, Highly Insoluble Dominant in solid state Thiol Thiol Tautomer Neutral, Poorly Soluble Equilibrium in solution Thione->Thiol Tautomerization Thiolate Thiolate Thiol->Thiolate Deprotonation (NaOH / Alk. Buffer) Thiolate->Thiol Protonation (Acidic media)

Chemical equilibrium showing how alkaline pH drives the formation of the soluble thiolate anion.

Part 3: Quantitative Data Presentation

To guide your solvent selection, the table below summarizes the expected solubility behavior of 4-amino-5-benzyl-1,2,4-triazole-3-thiol across various standard laboratory conditions.

Solvent / ConditionExpected SolubilityMechanism of Action / Notes
Water / PBS (pH 7.4) ~24.9 µg/mL (<0.12 mM)Baseline solubility; limited by neutral state and hydrophobic benzyl group[1].
100% DMSO >50 mMDisrupts crystal lattice; ideal for primary master stocks.
100% DMF >50 mMAlternative to DMSO; good for synthetic chemistry workflows[4].
20% HP-β-CD (pH 7.4) 1.0 - 5.0 mMHost-guest complexation; shields the benzyl group from water[3].
Aqueous Buffer (pH 10.0) >10 mMThiol deprotonation (pKa ~9.24) forms a highly water-soluble anion[2].

Part 4: Self-Validating Experimental Protocols

The following protocols are designed with built-in quality control steps to ensure your compound remains in solution, preventing false negatives in your downstream assays.

Protocol 1: Preparation of a 50 mM Master Stock

Purpose: To create a stable, highly concentrated primary stock for long-term storage.

  • Weighing: Accurately weigh 10.31 mg of 4-amino-5-benzyl-1,2,4-triazole-3-thiol (MW: 206.27 g/mol ).

  • Dissolution: Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Validation: Hold the tube against a bright light. The solution must be completely transparent with no visible floating particles.

  • Storage: Aliquot into single-use vials and store at -20°C. Note: Repeated freeze-thaw cycles can induce nucleation and precipitation.

Protocol 2: HP-β-CD Formulation for In Vitro Assays (pH 7.4)

Purpose: To achieve high micromolar to low millimolar concentrations in physiological buffers without using toxic levels of DMSO.

  • Carrier Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target assay buffer (e.g., PBS pH 7.4).

  • Spiking: Heat the HP-β-CD solution to 37°C. Causality: Heating increases the kinetic energy of the system, accelerating the thermodynamic equilibrium of the host-guest inclusion complex.

  • Integration: Slowly add the 50 mM DMSO master stock dropwise into the stirring HP-β-CD solution until the desired final concentration is reached (keep final DMSO <1% v/v to prevent cell toxicity).

  • Equilibration: Incubate with gentle shaking at 37°C for 30 minutes to allow the benzyl moiety to fully partition into the cyclodextrin cavities.

  • Self-Validation (QC): Measure the Optical Density (OD) of the final solution at 600 nm using a spectrophotometer. A true solution will have an OD₆₀₀ < 0.05. If the OD₆₀₀ is > 0.05, sub-visible precipitation has occurred, and the solution must be filtered (0.22 µm) and re-quantified via HPLC.

Protocol 3: pH-Shift Solubilization for High-Concentration Dosing

Purpose: To dissolve the compound in purely aqueous media for in vivo dosing or biochemical assays that tolerate alkaline transients.

  • Suspension: Suspend the solid compound in 90% of your final required volume of distilled water.

  • Deprotonation: Dropwise, add 0.1 M NaOH while monitoring the solution. The suspension will rapidly clear as the pH crosses 9.5 and the thiolate anion forms.

  • Back-Titration: Once fully dissolved, carefully back-titrate with 0.1 M HCl to bring the pH down to the maximum tolerated pH of your assay (e.g., pH 8.0 - 8.5). Warning: Do not drop the pH below 8.0, or the compound will rapidly re-precipitate.

  • Volume Adjustment: Top off to the final volume with water or buffer.

References

  • PubChem. "4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol - Computed and Experimental Properties." National Center for Biotechnology Information. Available at:[Link]

  • Fortune Journals. "Reducing the Unintentional Impact of Triazole Fungicides on Aspergillus fumigatus: Are Cyclodextrins a Solution?" Available at:[Link]

Sources

Optimization

troubleshooting common problems in the synthesis of 1,2,4-triazoles

Technical Support Center: 1,2,4-Triazole Synthesis & Optimization Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: TRZ-SYN-2024 Introduction: The Triazole Challenge Welcome to the te...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1,2,4-Triazole Synthesis & Optimization

Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: TRZ-SYN-2024

Introduction: The Triazole Challenge

Welcome to the technical support hub for 1,2,4-triazole synthesis. If you are here, you are likely facing one of three problems: your reaction requires temperatures that degrade your substrate, your regioselectivity (N1 vs. N2 vs. N4) is uncontrollable, or your product is a "brick" that refuses to dissolve in anything but DMSO.

1,2,4-Triazoles are non-negotiable pharmacophores in medicinal chemistry (e.g., Fluconazole, Letrozole) due to their stability and capacity for hydrogen bonding. However, the thermodynamics that make them stable drugs make them difficult to synthesize. This guide bypasses textbook generalities to address the specific failure modes of the Pellizzari , Einhorn-Brunner , and Alkylation workflows.

Module 1: Condensation Failures (Pellizzari & Einhorn-Brunner)

Context: The classical routes involve condensing carboxylic acid derivatives with hydrazines.

  • Pellizzari: Amide + Hydrazide.[1][2][3]

  • Einhorn-Brunner: Diacylamine (Imide) + Hydrazine.[4]

Troubleshooting Guide

Q: My Pellizzari reaction is stuck at the intermediate. I see the acyl-hydrazidine by LCMS, but it won't cyclize.

  • Diagnosis: The dehydration step is endothermic and reversible. If water remains in the system, equilibrium favors the open-chain intermediate.

  • The Fix:

    • Thermodynamic Push: You must exceed 140°C. If your solvent is refluxing toluene (110°C), it is insufficient. Switch to Xylene or Dichlorobenzene.

    • Chemical Dehydration: Do not rely solely on heat. Add a dehydrating agent like PCl₅ or POCl₃ if your substrate tolerates acid. This converts the amide carbonyl to a highly reactive imidoyl chloride, forcing cyclization at lower temperatures (80-100°C).

    • Microwave Assist: Microwave irradiation is superior for this transformation, often completing in 20 mins at 180°C where thermal heating takes 12 hours.

Q: In the Einhorn-Brunner reaction, I am getting the wrong regioisomer.

  • Diagnosis: You are using an unsymmetrical diacylamine (imide).[4] The hydrazine attacks the more electrophilic carbonyl.[4][5]

  • The Rule: The acyl group derived from the stronger acid (more electron-withdrawing) will end up at the C3 position of the triazole.[4][6]

  • The Fix: If you need the reverse isomer, you cannot simply "tune" conditions. You must redesign the imide precursor or switch to a stepwise acylation of the hydrazine.

Visual Workflow: Condensation Logic

Pellizzari_Workflow Start Start: Amide + Hydrazide Intermed Intermediate: Acyl-hydrazidine Start->Intermed Nucleophilic Attack Cyclization Cyclization Step Intermed->Cyclization High T (>150°C) or Acid Cat. Water Byproduct: H2O Water->Intermed Reversibility (Failure Mode) Cyclization->Water Must Remove Product Product: 1,2,4-Triazole Cyclization->Product

Caption: The reversible nature of the dehydration step (red arrow) is the primary cause of low yields in Pellizzari synthesis.

Module 2: The Alkylation Minefield (Regioselectivity)

Context: Alkylating a pre-formed 1,2,4-triazole ring is the most common route to diversity but suffers from N1/N2/N4 isomer mixtures.

Q: I need N1-alkylation, but I'm seeing significant N2 and N4 products.

  • Mechanism: The 1,2,4-triazole anion is an ambident nucleophile.

    • N1: Generally the thermodynamic product (most stable).

    • N2: Often the kinetic product or favored by steric hindrance at C3/C5.

    • N4: Least common, usually requires specific directing groups or quaternary salt formation.

  • The Fix (Protocol Control):

VariableRecommendation for N1 SelectivityRecommendation for N2 Selectivity
Base NaOEt / NaOMe (Thermodynamic control)K₂CO₃ / Cs₂CO₃ (Kinetic control)
Solvent Ethanol / Methanol (Protic)Acetone / DMF (Aprotic polar)
Temperature Reflux (allows equilibration to N1)Room Temp / 0°C
Leaving Group Alkyl HalidesHighly reactive electrophiles (e.g., Michael acceptors)

Q: How do I distinguish N1 from N2 isomers by NMR?

  • N1-Isomer: The symmetry is broken. C3 and C5 protons (if unsubstituted) will appear as two distinct singlets with different chemical shifts.

  • N4-Isomer: The molecule retains a plane of symmetry (if C3=C5). You will often see equivalent chemical shifts for C3/C5 substituents.

  • NOE: N1 alkylation will show an NOE correlation between the alkyl group and the C5 proton. N2 alkylation will show NOE to both C3 and C5 (if accessible).

Visual Workflow: Regioselectivity Decision Tree

Regioselectivity cluster_cond Reaction Conditions Triazole 1,2,4-Triazole Anion Base1 Base: NaOEt/EtOH (Thermodynamic) Triazole->Base1 Base2 Base: K2CO3/Acetone (Kinetic) Triazole->Base2 N1 N1-Alkylation (Major Product) Base1->N1 Favored Base2->N1 N2 N2-Alkylation Base2->N2 Increased Ratio Sterics Steric Bulk at C3/C5 Sterics->N2 Blocks N1 N4 N4-Alkylation (Rare) Sterics->N4 Extreme Bulk

Caption: Decision tree for predicting alkylation sites. N1 is the default thermodynamic sink; sterics and kinetic bases shift preference to N2.

Module 3: Modern Oxidative Cyclization

Context: To avoid the harsh temperatures of Pellizzari, modern methods use oxidative cyclization of amidines or amidrazones.

Q: My Copper-catalyzed cyclization (Amidine + Nitrile) turned black and failed.

  • Diagnosis: Catalyst poisoning or ligand incompatibility. Copper catalysts in these reactions are sensitive to the "brick dust" precipitation of intermediates which occlude the active metal sites.

  • The Fix:

    • Ligand Switch: Use 1,10-phenanthroline as a ligand. It stabilizes the Cu(I)/Cu(II) cycle and prevents aggregation.

    • Oxidant: Ensure a steady supply of O₂ (balloon) or use TEMPO as a co-oxidant.

    • Solvent: Switch to DMSO. It acts as a weak ligand and improves solubility of the polar intermediates.

Q: Metal-free alternative?

  • Protocol: Iodine (I₂)-mediated cyclization of hydrazones.

    • Conditions: I₂ (1.2 eq), K₂CO₃, DMSO, 80°C.

    • Why it works: Iodine acts as a mild Lewis acid to activate the imine and an oxidant to aromatize the ring. It is far more robust than transition metals for sulfur-containing substrates.

Module 4: Isolation & Purification

Q: My product is water-soluble and won't extract into EtOAc.

  • The Fix: 1,2,4-Triazoles are highly polar.

    • Salting Out: Saturate the aqueous phase with NaCl.

    • Solvent: Use n-Butanol or IPA:Chloroform (1:3) for extraction. These mixtures pull polar heterocycles much better than EtOAc.

    • Continuous Extraction: A liquid-liquid extractor for 24h is often necessary for unsubstituted triazoles.

Q: Column chromatography is streaking.

  • Diagnosis: The basic nitrogen (N4) interacts with the acidic silanols on the silica gel.

  • The Fix:

    • Doping: Add 1% Triethylamine or NH₄OH to your eluent (DCM/MeOH).

    • Stationary Phase: Switch to Neutral Alumina or bonded amine silica if the streak persists.

References

  • Potts, K. T. (1961).[7] The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127. Link

  • Atkinson, M. R., & Polya, J. B. (1954). Triazoles. Part II. N-substitution of some 1,2,4-triazoles.[8][9][10][11][12][13][14][15][16] Journal of the Chemical Society, 141-145. Link

  • Ye, X., et al. (2019). Copper-Catalyzed Aerobic Oxidative Cyclization of Amidines with Nitriles: A Facile and Modular Synthesis of 1,2,4-Triazoles. The Journal of Organic Chemistry, 84(13), 8615–8622. Link

  • Larock, R. C. (2018). Comprehensive Organic Transformations. Wiley-VCH. (Section on Heterocycle Synthesis). Link

  • BenchChem Technical Notes. (2025). Einhorn-Brunner Reaction: A Technical Guide. Link (Cited for procedural baselines).

Sources

Troubleshooting

refining the cyclization process of thiosemicarbazides to triazoles

Here is the Technical Support Center guide for refining the cyclization of thiosemicarbazides to triazoles. Topic: Refining the Cyclization of 1-Acylthiosemicarbazides to 1,2,4-Triazole-3-thiones Audience: Senior Chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the Technical Support Center guide for refining the cyclization of thiosemicarbazides to triazoles.

Topic: Refining the Cyclization of 1-Acylthiosemicarbazides to 1,2,4-Triazole-3-thiones Audience: Senior Chemists & Process Engineers

Introduction

Welcome to the Triazole Synthesis Optimization Hub. This guide addresses the critical bifurcation point in heterocycle synthesis: the cyclization of 1-acylthiosemicarbazides .

Depending on your reaction media, this precursor can cyclize into two distinct isomers:[1]

  • 1,2,4-Triazole-3-thiones (Target: via N-nucleophilic attack).

  • 1,3,4-Thiadiazoles (Common impurity: via S-nucleophilic attack).

This guide focuses on forcing the reaction toward the 1,2,4-triazole pathway using base-catalyzed dehydrative cyclization, providing troubleshooting for yield loss, regioselectivity failures, and purification issues.

Module 1: Critical Process Parameters (The "Why")

To refine the process, you must control the competition between the Nitrogen and Sulfur nucleophiles.

The Mechanistic Divergence

The formation of the 1,2,4-triazole ring requires the terminal nitrogen (N4) of the thiosemicarbazide to attack the carbonyl carbon of the acyl group.

ParameterConditionOutcomeMechanistic Driver
pH Basic (NaOH/KOH) 1,2,4-Triazole Base deprotonates the N4-H, increasing its nucleophilicity. The hard nitrogen nucleophile attacks the carbonyl carbon.
pH Acidic (H₂SO₄/POCl₃)1,3,4-ThiadiazoleAcid protonates the carbonyl oxygen. The "soft" sulfur atom (enolized thione) attacks the activated carbonyl carbon.
Temperature Reflux (>80°C)CyclizationOvercomes the activation energy for the dehydration step (loss of water).
Visualizing the Pathway

The following diagram illustrates the decision logic required to avoid the thiadiazole trap.

TriazolePathway Start 1-Acylthiosemicarbazide (Precursor) Condition Select Reaction Medium Start->Condition Path_Acid Acidic Medium (H2SO4 / POCl3) Condition->Path_Acid Protonation Path_Base Basic Medium (NaOH / KOH) Condition->Path_Base Deprotonation Mech_Acid Mechanism: S-Attack on Carbonyl (Soft Nucleophile) Path_Acid->Mech_Acid Mech_Base Mechanism: N-Attack on Carbonyl (Hard Nucleophile) Path_Base->Mech_Base Prod_Thia 1,3,4-Thiadiazole (Side Product) Mech_Acid->Prod_Thia - H2O Prod_Tri 1,2,4-Triazole-3-thione (Target Product) Mech_Base->Prod_Tri - H2O

Caption: Divergent cyclization pathways of acylthiosemicarbazides based on pH conditions.

Module 2: Troubleshooting & FAQs
Q1: My yield is low (<50%), and TLC shows unreacted starting material even after 4 hours of reflux.

Diagnosis: Inadequate base concentration or "Base Consumption." Technical Explanation: The reaction generates water. If the hydroxide concentration is too low, the equilibrium shift toward the dehydrated product is slow. Furthermore, if your starting material has acidic protons (e.g., phenolic groups), they will consume the base equivalent. Corrective Action:

  • Increase base concentration from 2N to 4N NaOH .

  • Ensure you are using at least 10-15% excess base relative to the theoretical moles required (accounting for all acidic protons).

  • Protocol Check: Do not neutralize immediately. Cool the reaction mixture before acidification to ensure the product precipitates in the thiol form rather than decomposing or remaining soluble.

Q2: I am detecting a significant impurity with a different melting point (usually lower).

Diagnosis: Regioselectivity failure (Formation of 1,3,4-Thiadiazole). Technical Explanation: This occurs if the reaction pH drops toward neutral or acidic during the heating phase, or if the starting material was not fully dissolved in the base before heating. Corrective Action:

  • Verify pH: Ensure pH > 12 throughout the reflux.

  • Solvent Check: If using ethanol/water mixtures, ensure the ratio favors solubility of the ionic intermediate. A 10% NaOH solution is often superior to alcoholic bases for strictly directing the N-attack.

  • Reference Check: Acidic cyclization favors thiadiazoles [1, 2].[1] Ensure no cross-contamination with acidic glassware.

Q3: The product is oiling out or forming a sticky gum upon acidification.

Diagnosis: Rapid occlusion of impurities or "Crash Precipitation." Technical Explanation: Adding strong acid (conc. HCl) too quickly creates localized zones of high acidity, trapping impurities and water within the crystal lattice. Corrective Action:

  • Slow Acidification: Use 2N HCl (not concentrated) and add it dropwise with vigorous stirring.

  • pH Endpoint: Stop acidifying at pH 3-4 . Going to pH 1 can protonate the triazole ring (forming the salt), increasing water solubility and reducing isolated yield.

  • Digestion: Once solid forms, heat the acidic suspension to 60°C for 10 minutes, then cool slowly. This "Ostwald ripening" improves crystal habit.

Q4: My product smells strongly of sulfur and decomposes.

Diagnosis: Desulfurization. Technical Explanation: Prolonged heating in strong alkali in the presence of trace heavy metals or oxidants can lead to the loss of the sulfur atom, yielding the simple 1,2,4-triazole or decomposition products. Corrective Action:

  • Inert Atmosphere: Flush the headspace with Nitrogen (

    
    ) during reflux.
    
  • Temperature Control: Do not exceed 100°C (refluxing water/ethanol is safe; avoid high-boiling solvents like DMSO unless necessary).

Module 3: Optimized Experimental Protocol

Objective: Synthesis of 4-substituted-5-alkyl/aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione.

Reagents
  • 1-Acyl-4-substituted thiosemicarbazide (1.0 eq)

  • Sodium Hydroxide (NaOH), 2M to 4M aqueous solution (approx. 10-15 mL per gram of precursor)

  • Hydrochloric Acid (HCl), 2N solution

  • Ethanol (optional co-solvent for solubility)

Workflow Diagram

ProtocolWorkflow Step1 Dissolution Precursor + 4N NaOH Step2 Reflux 4-6 Hours (Monitor TLC) Step1->Step2 Step3 Cooling Ice Bath to 0-5°C Step2->Step3 Step4 Acidification Dropwise HCl to pH 3-4 Step3->Step4 Step5 Filtration & Wash Cold Water Wash Step4->Step5

Caption: Step-by-step workflow for base-catalyzed triazole synthesis.

Step-by-Step Procedure
  • Preparation: In a round-bottom flask, suspend the 1-acylthiosemicarbazide (10 mmol) in 4N NaOH (20 mL).

    • Note: If the starting material is highly lipophilic, add Ethanol (5-10 mL) to aid wetting, but keep the water ratio high to ensure basicity.

  • Cyclization: Heat the mixture to reflux (approx. 100°C) with magnetic stirring.

    • Checkpoint: The solution should become clear as the thiosemicarbazide dissolves and cyclizes.

    • Duration: Reflux for 4 hours.[2] Monitor by TLC (Mobile phase: CHCl₃:MeOH 9:1). The product usually runs higher (less polar) than the open-chain precursor.

  • Workup:

    • Cool the reaction flask in an ice bath to 0–5°C.

    • Critical Step: Add 2N HCl dropwise with stirring. Monitor pH using paper.

    • Precipitation usually begins at pH ~6. Continue acidifying to pH 3–4 to ensure the thione tautomer is fully protonated and insoluble.

  • Purification:

    • Filter the precipitate under vacuum.[2][3]

    • Wash with ice-cold water (2 x 10 mL) to remove salts.

    • Recrystallize from Ethanol/Water (1:1) if necessary.[4]

References
  • Acta Poloniae Pharmaceutica. (2007). Cyclization of Thiosemicarbazide Derivatives... to 1,3,4-Thiadiazoles and Their 1,2,4-Triazole Analogues. [Link]

  • MDPI. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. [Link][5]

  • National Institute of Science Communication and Policy Research (NIScPR). (2010). Synthesis and evaluation of 1,2,4-triazole derivatives. [Link]

Sources

Optimization

Technical Support Center: Enhancing the Biological Activity of 4-Amino-5-benzyl-1,2,4-triazole-3-thiol Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-amino-5-benzyl-1,2,4-triazole-3-thiol derivatives. This guide is designed to provide practical, exper...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-amino-5-benzyl-1,2,4-triazole-3-thiol derivatives. This guide is designed to provide practical, experience-driven answers and troubleshooting strategies to overcome common experimental hurdles and systematically enhance the biological potency of your compounds.

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known for a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The specific core of 4-amino-5-benzyl-1,2,4-triazole-3-thiol serves as an excellent starting point for derivatization due to its multiple reactive sites.[5] This guide will walk you through common questions, troubleshooting scenarios, and strategic considerations for your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that often arise when beginning work with this class of compounds.

Q1: What is the standard synthetic route for the 4-amino-5-benzyl-1,2,4-triazole-3-thiol core structure?

A1: The most common and reliable method involves a multi-step synthesis starting from phenylacetic acid hydrazide. The general workflow is the base-catalyzed cyclization of a thiosemicarbazide intermediate.[6][7] First, phenylacetic acid hydrazide is reacted with carbon disulfide in an alkaline medium (like KOH in ethanol) to form a potassium dithiocarbazinate salt. This salt is then cyclized by refluxing with an excess of hydrazine hydrate, which provides the N4-amino group, yielding the target 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol.[6][8][9]

Q2: What are the key reactive sites on the molecule for derivatization to enhance biological activity?

A2: There are three primary sites for modification, each offering distinct opportunities to modulate the compound's physicochemical and pharmacological properties:

  • The N4-Amino Group: This is a highly versatile handle. It can be readily converted into Schiff bases via condensation with various aromatic or heterocyclic aldehydes.[5][10][11] These Schiff bases can serve as final products or as intermediates for further reactions, such as the formation of Mannich bases or cyclization into other heterocyclic systems like thiazolidinones.[5][11]

  • The C3-Thiol Group: The thiol group exists in tautomeric equilibrium with its thione form.[1] It is nucleophilic and can be easily S-alkylated or S-acylated using various halo-compounds (e.g., benzyl halides, chloroacetamides) to introduce a wide range of substituents.[5][9][12]

  • The C5-Benzyl Group: The phenyl ring of the benzyl substituent can be modified with various electron-donating or electron-withdrawing groups. This allows for fine-tuning of electronic properties and steric bulk, which can be critical for receptor binding.[10]

Q3: What is the rationale behind creating Schiff base and Mannich base derivatives from the N4-amino group?

A3: Creating these derivatives is a classic strategy in medicinal chemistry for several reasons:

  • Schiff Bases (Azomethines): The formation of an imine (C=N) bond by reacting the amino group with an aldehyde introduces a new, often conjugated system. This can enhance lipophilicity, which may improve cell membrane penetration.[8] The diverse range of available aldehydes allows for the systematic exploration of how different aromatic or heterocyclic rings impact activity, forming the basis of Structure-Activity Relationship (SAR) studies.[10][13]

  • Mannich Bases: The Mannich reaction involves the aminoalkylation of the triazole, often at the N1 or N2 position of the ring, using formaldehyde and a secondary amine (like morpholine or piperazine).[14] This strategy is particularly effective for increasing the aqueous solubility and bioavailability of a lead compound, as the introduced aminoalkyl side chain is often basic and can form water-soluble salts.[14]

Q4: What is "bioisosteric replacement" and how can it be applied to this triazole core?

A4: Bioisosteric replacement is a strategy used to swap one functional group for another with similar physicochemical properties to improve potency, selectivity, or metabolic stability.[15][16][17] The 1,2,4-triazole ring itself is often considered a bioisostere of an amide bond, offering similar hydrogen bonding capabilities but with enhanced metabolic stability.[18][19] For your derivatives, you might consider:

  • Thiol Group Replacement: Replacing the thiol/thione with other groups like an alcohol (OH) or an amine (NH2) to probe the importance of the sulfur atom for activity.

  • Amide Isosteres: If you are designing peptidomimetics, the triazole ring can be strategically placed to mimic a peptide bond, potentially leading to more stable and potent inhibitors of enzymes like proteases.[17]

Part 2: Troubleshooting Guides

This section provides structured solutions to common experimental problems in a question-and-answer format.

Guide 1: Synthesis and Purification

Synthesis_Troubleshooting_Workflow start Problem: Low Yield of Core Synthesis check_reagents Verify Reagent Purity & Stoichiometry Phenylacetic hydrazide, CS₂, KOH, Hydrazine Hydrate start->check_reagents check_conditions Review Reaction Conditions Temperature too high/low? Reflux time sufficient? Anhydrous conditions met? start->check_conditions check_workup Analyze Work-up & Purification Incomplete precipitation during acidification? Product loss during recrystallization? start->check_workup sol_reagents Solution: Use fresh, dry reagents. Verify molar ratios, especially excess hydrazine hydrate for cyclization. check_reagents->sol_reagents sol_conditions Solution: Optimize reflux time (e.g., 3-4 hours). Ensure efficient stirring. Use a drying tube to prevent moisture. check_conditions->sol_conditions sol_workup Solution: Cool mixture thoroughly before acidifying to pH 5-6. Test different recrystallization solvents (e.g., ethanol, ethanol/water). check_workup->sol_workup

Q: My synthesis of the 4-amino-5-benzyl-1,2,4-triazole-3-thiol core is resulting in a very low yield. What are the common causes and how can I fix this?

A: Low yields are a frequent issue, often stemming from one of three areas: reagents, reaction conditions, or work-up.[20]

Problem AreaPotential CauseRecommended Solution
Reagents Impure or wet starting materials (especially hydrazine hydrate). Incorrect stoichiometry.Use freshly opened or purified reagents. Ensure phenylacetic acid hydrazide is dry. Use a significant excess of hydrazine hydrate (e.g., 2-3 equivalents) during the cyclization step to drive the reaction to completion.[9]
Reaction Conditions Insufficient reflux time for the cyclization step. Inefficient stirring, leading to a non-homogenous reaction mixture. Decomposition at excessively high temperatures.Monitor the reaction by TLC to determine the optimal reflux time (typically 3-4 hours).[8] Use a magnetic stirrer with a properly sized stir bar. Ensure the temperature is maintained for reflux without being excessively high.
Work-up/Purification Incomplete precipitation of the product upon acidification. Product is too soluble in the chosen recrystallization solvent.After reflux, cool the reaction mixture in an ice bath before slowly acidifying with an acid like HCl or acetic acid to a pH of ~5-6. This maximizes precipitation. For recrystallization, ethanol or an ethanol/water mixture is often effective.[21] If the product remains in the filtrate, attempt to recover it by evaporation and subsequent purification via column chromatography.

Q: I'm struggling to purify my final derivatives, especially the Schiff bases. What are some effective strategies?

A: Purification can be challenging due to similar polarities of starting materials and products.

  • Crystallization is Key: This is the most effective method for purifying solid products.[20]

    • Solvent Screening: Experiment with a range of solvents. For many triazole derivatives, ethanol, methanol, DMF, or mixtures with water are good starting points.[8]

    • Technique: Ensure the crude product is fully dissolved in the minimum amount of hot solvent. Allow it to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Column Chromatography: If crystallization fails or is insufficient, column chromatography is the next step.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of a non-polar solvent (like hexane or ethyl acetate) and a polar solvent (like methanol) is often effective. A common starting point for triazole derivatives is a chloroform:methanol system (e.g., 90:10 v/v).[20] Use TLC to determine the optimal solvent system that gives good separation (Rf values between 0.2 and 0.5).

Guide 2: Enhancing Biological Activity

Q: My initial compound shows weak activity. Which modifications are most likely to lead to a significant enhancement?

A: This is the central question of lead optimization. A systematic approach based on Structure-Activity Relationships (SAR) is crucial.

  • Target the N4-Amino Group First: This is often the most fruitful starting point.

    • Action: Synthesize a small library of Schiff bases using a diverse set of substituted benzaldehydes (e.g., with chloro, bromo, nitro, hydroxyl, and methoxy groups at ortho, meta, and para positions).[6][10]

    • Causality: The electronic nature of the substituent on the aldehyde's phenyl ring can drastically alter the biological activity. Electron-withdrawing groups (like -Cl, -NO₂) and electron-donating groups (like -OH, -OCH₃) can influence how the molecule interacts with its biological target through hydrogen bonding or electronic interactions.[10] For instance, the presence of a hydroxyl group can sometimes lead to improved activity.[10]

  • Explore S-Alkylation/Acylation:

    • Action: React the parent thiol with a series of alkyl or benzyl halides.[12] This introduces different steric and lipophilic characteristics at the C3 position.

    • Causality: The thioether linkage can position appended groups into specific binding pockets of a target enzyme or receptor. The size and nature of the appended group are critical.

  • Combine Modifications:

    • Action: Take your most active Schiff base from step 1 and use it as a scaffold for further modification at the S3-thiol position.

    • Causality: This "hybridization" approach combines two pharmacophores that have shown positive effects, potentially leading to synergistic improvements in activity.[4][16]

Q: My new derivatives have poor solubility, making biological testing difficult. What can I do?

A: Poor aqueous solubility is a common roadblock.

  • Introduce Polar Groups: Modify your derivatives to include polar functional groups like hydroxyl (-OH), carboxyl (-COOH), or amines (-NH2). These groups can increase hydrogen bonding with water.

  • Synthesize Mannich Bases: As mentioned in the FAQ, this is a highly effective strategy. The tertiary amine introduced in a Mannich base is basic and can be protonated to form a highly water-soluble hydrochloride salt, which is ideal for creating stock solutions for biological assays.[14]

  • Formulate with Solubilizing Agents: For in vitro assays, you can often create a high-concentration stock solution in a solvent like DMSO and then dilute it into the aqueous assay buffer.[22] Be sure to run a vehicle control (DMSO alone) to ensure the solvent itself is not causing an effect.

Part 3: Experimental Protocols & Data

Protocol 1: General Synthesis of 4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol (10)

This protocol is adapted from established literature procedures.[6]

  • Step A: Formation of Potassium 3-(phenylacetyl)dithiocarbazate.

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide (0.1 mol) in absolute ethanol (100 mL).

    • Add phenylacetic acid hydrazide (2) (0.1 mol) to the solution and stir until dissolved.

    • Cool the flask in an ice bath. Add carbon disulfide (0.1 mol) dropwise over 30 minutes while maintaining the temperature below 10°C.

    • Stir the mixture for an additional 4-6 hours at room temperature.

    • Collect the precipitated solid by vacuum filtration, wash with cold diethyl ether, and dry. This intermediate is typically used directly in the next step.

  • Step B: Cyclization to form 4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol (10).

    • To a suspension of the potassium salt from Step A (0.08 mol) in water (50 mL), add hydrazine hydrate (99%, 0.16 mol).

    • Heat the mixture to reflux with stirring for 3-4 hours. The color of the solution will typically change, and the evolution of H₂S gas may be observed (conduct in a fume hood).

    • Cool the reaction mixture to room temperature and then place in an ice bath.

    • Carefully acidify the solution by dropwise addition of concentrated hydrochloric acid or glacial acetic acid until the pH is approximately 5-6.

    • A white or off-white solid will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

    • Recrystallize the crude product from ethanol to obtain pure compound 10 . Confirm structure and purity using ¹H-NMR, ¹³C-NMR, and melting point analysis.[6]

Protocol 2: In-Vitro Anticancer Screening via MTT Assay

This protocol outlines a standard method for assessing cell viability.[12][22][23]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[22]

  • Compound Preparation: Prepare a 10 mM stock solution of your test compounds in DMSO. Create serial dilutions in culture medium to achieve the final desired concentrations.

  • Compound Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds to the respective wells. Include a vehicle control (medium with the same percentage of DMSO) and a positive control (e.g., Doxorubicin).[22]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[12][22]

  • Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Table 1: Recommended Starting Points for Biological Assays
Assay TypeTarget ExampleTypical Concentration RangePositive ControlReference(s)
Anticancer (MTT/SRB) MCF-7 (Breast), A549 (Lung), HCT116 (Colon)0.1 µM - 100 µMDoxorubicin, Cisplatin[12],[22],[24]
Antibacterial (MIC) S. aureus (Gram+), E. coli (Gram-)1 µg/mL - 256 µg/mLCiprofloxacin, Ampicillin[25],[26],[27]
Antifungal (MIC) C. albicans, A. niger1 µg/mL - 256 µg/mLFluconazole, Amphotericin B[25],[27],[21]

References

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  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. (n.d.). IRIS Unimore. Available at: [Link]

  • Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. Available at: https://www.ijpps.com/special-issue-article/synthesis-of-triazole-derivative-4-benzylideneamino-5-phenyl-4h-124/
  • SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2012). Molecules. Available at: [Link]

  • 3-Thio-3,4,5-trisubstituted-1,2,4-triazoles: high affinity somatostatin receptor-4 agonist synthesis and structure–activity relationships. (n.d.). RSC Publishing. Available at: [Link]

  • Synthesis and Antibacterial Activity of Some New Functionalized Derivatives of 4-amino-5-benzyl- 4H-[12][15][28]-triazole-3-thiol. (n.d.). Academia.edu. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). KTU AVES. Available at: [Link]

  • Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. (2013). Molecules. Available at: [Link]

  • Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivative. (2010). Scientia Pharmaceutica. Available at: [Link]

  • A Recent Review on Drug Modification Using 1,2,3-triazole. (n.d.). Scilit. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. (2024). ACS Omega. Available at: [Link]

  • Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. (2024). Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2025). MDPI. Available at: [Link]

  • Unravelling the potency of 4,5-diamino-4H-1,2,4 triazole-3-thiol derivatives for kinase inhibition using a rational approach. (n.d.). New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2021). ResearchGate. Available at: [Link]

  • Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. (2020). RSC Medicinal Chemistry. Available at: [Link]

  • Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. (2010). Molecules. Available at: [Link]

  • Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024). Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (2025). Science and Innovation. Available at: [Link]

  • Bioisosteric relationship of 1,4‐disubstituted 1,2,3‐triazoles and... (n.d.). ResearchGate. Available at: [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2021). Journal of Medicinal Chemistry. Available at: [Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). Biointerface Research in Applied Chemistry. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). Istanbul University Press. Available at: [Link]

  • Synthesis and structure of new 4-amino-5-(2-R1-phenyl)-1,2,4-triazole-3-thiol alkilderivatives. (n.d.). National University of Pharmacy. Available at: [Link]

  • Synthesis and in vitro antimicrobial activity of some triazole derivatives. (2025). ResearchGate. Available at: [Link]

  • Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives. (2020). ACS Omega. Available at: [Link]

  • Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. (n.d.). Der Pharma Chemica. Available at: [Link]

  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). Molecules. Available at: [Link]

  • Antimicrobial Screening of Some Newly Synthesized Triazoles. (2017). Journal of Heterocyclic Chemistry. Available at: [Link]

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2013). Advances in Microbiology. Available at: [Link]

  • Synthesis, Structure and Biological Activity of 5-Benzyl-4-Amino-1,2,4- Triazole-3-Thione Schiff Base. (2025). ResearchGate. Available at: [Link]

  • New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling. (2025). Molecules. Available at: [Link]

  • SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. (n.d.). ResearchGate. Available at: [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI. Available at: [Link]

  • New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. (2020). Molecules. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Antimicrobial Activity: 1,2,4-Triazole vs. 1,2,3-Triazole Derivatives

[1] Executive Summary The triazole heterocycle remains a cornerstone of modern antimicrobial pharmacotherapy. While 1,2,4-triazoles (e.g., Fluconazole, Voriconazole) have dominated the clinical landscape for decades as p...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The triazole heterocycle remains a cornerstone of modern antimicrobial pharmacotherapy. While 1,2,4-triazoles (e.g., Fluconazole, Voriconazole) have dominated the clinical landscape for decades as potent CYP51 inhibitors, the rise of azole-resistant strains has necessitated a pivot toward novel scaffolds.

This guide provides a technical comparison between the established 1,2,4-triazole class and the emerging 1,2,3-triazole derivatives. We analyze the structural causality behind their antimicrobial efficacy, present comparative Minimum Inhibitory Concentration (MIC) data, and detail the gold-standard validation protocols (CLSI M27) required to benchmark these compounds.

Mechanistic Causality: The CYP51 Target

To understand the performance differences, we must first ground the analysis in the molecular target: Lanosterol 14


-demethylase (CYP51) .

Both triazole isomers function primarily by inhibiting this cytochrome P450 enzyme, which is essential for the conversion of lanosterol to ergosterol—the fungal equivalent of cholesterol.[1] The depletion of ergosterol compromises membrane fluidity, while the accumulation of toxic 14


-methylated sterols leads to growth arrest and cell death.[2]
Molecular Binding Mode[4]
  • 1,2,4-Triazoles: The nitrogen at position 4 (N4) coordinates perpendicularly with the heme iron (

    
    ) in the CYP51 active site.[3] This is a high-affinity interaction that blocks the binding of the natural substrate (lanosterol) and oxygen.
    
  • 1,2,3-Triazoles: The nitrogen at position 3 (N3) typically serves as the ligand for the heme iron. While historically considered to have slightly lower affinity than the 1,2,4-isomer, recent "Click Chemistry" derivatives utilize the 1,4-disubstitution pattern to access hydrophobic pockets in the enzyme that 1,2,4-triazoles cannot reach, potentially overcoming resistance mutations.

Pathway Visualization[3][6]

CYP51_Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Interaction Fe-N Coordination (Blocks Active Site) CYP51->Interaction Ergosterol Ergosterol Triazole Triazole Derivative (Inhibitor) Triazole->CYP51 Competitive Binding Interaction->Ergosterol Inhibits Synthesis ToxicSterols Accumulation of 14α-methylsterols Interaction->ToxicSterols Causes Accumulation Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains CellDeath Growth Arrest / Cell Death Membrane->CellDeath Failure ToxicSterols->Membrane Disrupts

Figure 1: Mechanism of Action.[2] Triazole derivatives competitively bind to the CYP51 heme iron, blocking ergosterol synthesis and causing toxic sterol accumulation.

Comparative Structure-Activity Relationship (SAR)[7]

The choice between a 1,2,3- and a 1,2,4-triazole core dictates the synthetic strategy and the resulting physicochemical profile.

1,2,4-Triazoles: The Clinical Standard
  • Chemistry: Synthesized via hydrazine derivatives.

  • SAR Feature: The

    
     of the triazole ring (~2.2) allows it to remain uncharged at physiological pH, facilitating membrane penetration. The N1 substituent usually dictates pharmacokinetics (e.g., the difluorophenyl group in Fluconazole).
    
  • Limitation: Susceptible to cross-resistance via efflux pumps (CDR1/CDR2) and point mutations in the ERG11 gene (encoding CYP51).

1,2,3-Triazoles: The Synthetic Frontier[2]
  • Chemistry: Synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry." This allows for rapid library generation.

  • SAR Feature: Acts as a bioisostere for amide bonds but with higher metabolic stability. The large dipole moment (~5D) enhances hydrogen bonding capabilities with non-active site residues (e.g., Tyr118 in CYP51), offering a "dual-binding" mode that can bypass resistance.

  • Advantage: High modularity allows conjugation with other pharmacophores (quinolines, coumarins) to create "Hybrid Drugs."

Table 1: Physicochemical Comparison
Feature1,2,4-Triazole (e.g., Fluconazole)1,2,3-Triazole (Novel Derivatives)
Heme Coordination N4 Nitrogen (Strong)N3 Nitrogen (Moderate to Strong)
Synthetic Accessibility Moderate (Multi-step)High (Click Chemistry)
Dipole Moment ~2.1 D~5.0 D (Stronger H-bonding potential)
Metabolic Stability High (CYP450 resistant)High (Resistant to hydrolysis)
Primary Resistance ERG11 mutation, Efflux pumpsDesigned to target allosteric sites

Performance Analysis: Experimental Data

The following data summarizes recent experimental findings comparing standard 1,2,4-triazoles against novel 1,2,3-triazole hybrids. The data highlights the potency of hybrids against resistant strains.

Table 2: Comparative MIC Values ( g/mL)
Compound ClassSpecific DerivativeOrganismMIC (

g/mL)
Reference Standard
1,2,4-Triazole Fluconazole (Control)C. albicans (Sensitive)0.25 - 1.0N/A
1,2,4-Triazole Fluconazole (Control)C. albicans (Resistant)> 64.0N/A
1,2,3-Hybrid Triazole-Benzimidazole [1]S. aureus (MRSA)3.125Chloramphenicol (4-8)
1,2,3-Hybrid Triazole-Quinoline [2]C. albicans (Resistant)0.5 - 2.0Fluconazole (>64)
1,2,3-Hybrid Betulin-Triazole [3]K. pneumoniae0.95 (

M)
Ciprofloxacin (Standard)
1,2,4-Derivative Ofloxacin-Triazole [4]E. coli (MDR)0.25Ofloxacin (0.25-1.0)

Analysis:

  • Potency: Novel 1,2,3-triazole hybrids (specifically Quinoline and Benzimidazole conjugates) demonstrate MIC values comparable to or superior to standard antibiotics against resistant strains.

  • Spectrum: 1,2,3-triazoles are showing broader antibacterial activity (Gram-positive and Gram-negative) compared to the strictly antifungal profile of classic 1,2,4-triazoles.

Protocol: Validating Efficacy (CLSI M27)

To ensure your data is publishable and comparable to the values in Table 2, you must follow the CLSI M27 (4th Ed.) standard for yeasts. Ad-hoc protocols often lead to reproducibility issues due to variations in inoculum size and media pH.

Self-Validating Workflow

This protocol includes built-in quality control (QC) steps. If your QC strain (e.g., C. albicans ATCC 90028) does not fall within the expected MIC range, the entire run is invalid.

Reagents:

  • Medium: RPMI 1640 with MOPS buffer (pH 7.0 ± 0.1).

  • Inoculum: Adjusted to

    
     to 
    
    
    
    CFU/mL.
  • Plate: 96-well round-bottom microtiter plate.

Experimental Workflow Visualization

CLSI_M27_Protocol Stock Compound Stock (DMSO/Water) Dilution 2x Serial Dilution (RPMI 1640 + MOPS) Stock->Dilution Plating Combine in 96-Well Plate (100µL Drug + 100µL Yeast) Dilution->Plating Inoculum Inoculum Prep (0.5 McFarland -> 1:2000) Inoculum->Plating Controls Add Controls (Growth & Sterility) Plating->Controls Incubation Incubate 35°C for 24-48h Controls->Incubation Reading Read MIC (50% Inhibition vs Control) Incubation->Reading Validation Check QC Strain (e.g. ATCC 90028) Reading->Validation Required

Figure 2: CLSI M27 Workflow. A standardized broth microdilution method ensures reproducibility.[4] The QC step (Validation) is critical for data integrity.

Critical Technical Note: For 1,2,3-triazoles, which often have lower water solubility than commercial 1,2,4-triazoles, ensure the final DMSO concentration in the well does not exceed 1%, as DMSO is toxic to fungi and can produce false positives.

Conclusion and Outlook

The comparative analysis reveals a clear divergence in application:

  • 1,2,4-Triazoles remain the gold standard for clinical antifungal therapy but are hitting a ceiling regarding resistance mechanisms.

  • 1,2,3-Triazoles offer a versatile, high-yielding synthetic pathway to create "Hybrid" molecules. These derivatives are not just "me-too" drugs; they utilize the triazole ring as a linker to bring distinct pharmacophores together, expanding the spectrum to include MDR bacteria (MRSA, E. coli).

Recommendation: For drug discovery programs, prioritize 1,2,3-triazole hybrids synthesized via Click Chemistry. Focus on linking the triazole core to quinoline or coumarin scaffolds to maximize binding affinity and overcome efflux-mediated resistance.

References

  • Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. MDPI. Available at: [Link]

  • Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR. European Journal of Medicinal Chemistry. Available at: [Link]

  • Antibacterial And Antifungal Activity Of 1,2,3-Triazoles And 1,2,4-Triazole Derivatives. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. National Institutes of Health (PMC). Available at: [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts (M27). Clinical and Laboratory Standards Institute (CLSI).[4][5][6][7] Available at: [Link]

Sources

Comparative

4-amino-5-benzyl-1,2,4-triazole-3-thiol versus other corrosion inhibitors

This guide provides a technical comparative analysis of 4-amino-5-benzyl-1,2,4-triazole-3-thiol (ABTT) against industry-standard corrosion inhibitors. Note on Data Source: While extensive literature exists for the Phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparative analysis of 4-amino-5-benzyl-1,2,4-triazole-3-thiol (ABTT) against industry-standard corrosion inhibitors.

Note on Data Source: While extensive literature exists for the Phenyl analogue (APTT), direct corrosion data for the Benzyl derivative is niche. This guide synthesizes proven data from the closest structural analogue (APTT) and adjusts for the specific steric and electronic effects of the benzyl group to provide a predictive performance profile.

Executive Summary

4-amino-5-benzyl-1,2,4-triazole-3-thiol (ABTT) represents a class of "green" heterocyclic inhibitors designed to replace toxic standards like chromates and reduce reliance on Benzotriazole (BTA).

  • Verdict: ABTT is a high-efficiency mixed-type inhibitor (Cathodic/Anodic). It excels in acidic media (HCl, H₂SO₄) for mild steel and copper, likely matching the >90% efficiency of its phenyl-analogue while offering superior film flexibility due to the methylene bridge.

  • Primary Advantage: The presence of three active adsorption centers (Sulfur, Nitrogen, Amino group) creates a "claw-like" chemisorption on metal surfaces, superior to the single-point attachment of simpler amines.

  • Key Differentiator: Unlike the rigid Phenyl-triazole, the Benzyl group introduces a methylene spacer (

    
    ), breaking conjugation but increasing molecular flexibility, potentially improving surface coverage on rough substrates.
    

Chemical Profile & Mechanism[1]

Molecular Architecture

The molecule consists of three functional domains responsible for its inhibition capability:

  • Triazole Ring: A planar, aromatic system rich in

    
    -electrons for adsorption.
    
  • Thiol (-SH) / Thione (=S) Group: The primary anchor. Soft base sulfur binds strongly to soft acid metals (Fe, Cu).

  • Amino (-NH₂) Group: Enhances electron density and allows for additional hydrogen bonding.

Adsorption Mechanism (Chemisorption vs. Physisorption)

ABTT follows the Langmuir Adsorption Isotherm .

  • Physisorption: Electrostatic interaction between the protonated inhibitor (in acid) and charged metal surface.

  • Chemisorption: Donor-acceptor interactions where lone pairs from S and N, and

    
    -electrons from the ring, coordinate into the metal's empty d-orbitals.
    
Visualization: Adsorption Pathway

The following diagram illustrates the multi-center adsorption mechanism of ABTT on a metal lattice.

AdsorptionMechanism Solution Acidic Solution (H+) Molecule ABTT Molecule (Thiol/Amino/Triazole) Solution->Molecule Solvation Protonation Protonation (Cationic Form) Molecule->Protonation pH < pKa Chemisorption Chemisorption (Coordination Bond) Molecule->Chemisorption Lone Pair Donation (S, N) Physisorption Physisorption (Electrostatic) Protonation->Physisorption Attraction to Cl- adsorbed surface Surface Metal Surface (Fe/Cu) (d-orbitals available) Film Protective Hydrophobic Film (Barrier Effect) Surface->Film Surface Saturation Physisorption->Surface Chemisorption->Surface

Caption: Dual-mode adsorption pathway showing how ABTT forms a protective barrier via electrostatic and coordinate bonding.

Comparative Performance Analysis

ABTT vs. Industry Standards

The following table compares ABTT (inferred from Phenyl-Analogue APTT data) against Benzotriazole (BTA) and standard Phenyl-Triazole.

Feature4-Amino-5-Benzyl-Triazole-3-Thiol (ABTT) Benzotriazole (BTA) Phenyl-Triazole (APTT)
Primary Target Mild Steel (Acid), CopperCopper (Neutral/Acid)Mild Steel, Copper
Inhibition Efficiency (1mM) ~90-94% (Predicted)~70-85% (Steel) / >95% (Cu)92-98%
Mechanism Mixed (Anodic/Cathodic)Anodic (mainly)Mixed
Adsorption Mode Chemisorption + PhysisorptionChemisorption (Cu-BTA film)Chemisorption Dominant
Steric Effect High Flexibility (Benzyl spacer)Rigid / PlanarRigid / Planar
Toxicity Low (Green Inhibitor candidate)Moderate/High (Aquatic tox)Low
Stability High thermal stabilityHighHigh
Technical Nuance: Benzyl vs. Phenyl

Why choose the Benzyl variant over the Phenyl variant?

  • Solubility: The methylene bridge breaks the rigid aromatic planarity, often improving solubility in organic solvents or formulation matrices compared to the highly crystalline phenyl-triazole.

  • Film Density: The benzyl group allows the phenyl ring to rotate, potentially filling "gaps" in the adsorption layer that a rigid phenyl group cannot reach. This is critical for rough or mechanically polished surfaces.

Experimental Validation Protocols

To validate ABTT's performance in your specific system, follow this self-validating workflow.

Protocol A: Electrochemical Impedance Spectroscopy (EIS)

Objective: Measure Charge Transfer Resistance (


) and Double Layer Capacitance (

).
  • Setup: Three-electrode cell (Working: Mild Steel; Counter: Platinum; Ref: Ag/AgCl).

  • Electrolyte: 1.0 M HCl (de-aerated).

  • OCP: Allow 30 mins for Open Circuit Potential stabilization.

  • Sweep: Frequency range

    
     to 
    
    
    
    ; Amplitude
    
    
    .
  • Validation:

    • Pass: Nyquist plot shows a single capacitive loop. Diameter increases with [ABTT].

    • Calculation:

      
      
      
Protocol B: Potentiodynamic Polarization (Tafel)

Objective: Determine corrosion current density (


) and anodic/cathodic slopes (

).
  • Scan Rate:

    
     (slow scan to maintain equilibrium).
    
  • Range:

    
     vs. OCP.
    
  • Validation:

    • Pass:

      
       decreases by >1 order of magnitude at optimal concentration (
      
      
      
      ).
    • Shift: If

      
       shifts 
      
      
      
      , it is a Mixed-Type inhibitor.
Visualization: Experimental Workflow

ExperimentalWorkflow cluster_Tests Electrochemical Tests Prep Sample Polishing (SiC 400-1200 grit) Immersion Immersion in 1M HCl (+ Inhibitor) Prep->Immersion OCP OCP Stabilization (30 min) Immersion->OCP EIS EIS Measurement (Nyquist/Bode) OCP->EIS Tafel Tafel Polarization (Icorr/Ecorr) EIS->Tafel Analysis Calculate IE% & Isotherm Fit Tafel->Analysis

Caption: Standardized electrochemical workflow for validating corrosion inhibition efficiency.

Conclusion & Recommendation

4-amino-5-benzyl-1,2,4-triazole-3-thiol is a robust candidate for corrosion inhibition, particularly in acidic environments where BTA performance degrades.

  • For Researchers: If your application requires high efficiency on Mild Steel , ABTT is superior to BTA.

  • For Formulators: The Benzyl derivative offers a unique balance of efficiency (via the triazole-thiol core) and film-forming flexibility (via the benzyl tail), making it an excellent alternative if the Phenyl derivative presents solubility or crystallization issues.

Final Recommendation: Proceed with 1.0 mM concentration testing in 1M HCl . Expect Inhibition Efficiency >90%.[1][2][3]

References

  • Zarrouk, A., et al. (2013).[4] Inhibitive Properties and Adsorption of Purpald (4-amino-3-hydrazino-5-mercapto-1,2,4-triazole) as a Corrosion Inhibitor for Copper in Nitric Acid Medium. American Chemical Society.

  • Al-Amiery, A. A., et al. (2013). Corrosion inhibitive property of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol for mild steel corrosion in 1.0 M hydrochloric acid. ResearchGate.

  • BenchChem. (2025). Comparison of the corrosion inhibition efficiency of different triazole derivatives. BenchChem Guides.

  • PubChem. (2025).[1] Compound Summary: 4-amino-5-benzyl-1,2,4-triazole-3-thiol.[1][5] National Library of Medicine.

  • Balbo, A., et al. (2012).[6] Corrosion Inhibition of 3-amino-5-mercapto-1,2,4-triazole on Copper. Corrosion Science.

Sources

Validation

structure-activity relationship (SAR) studies of 4-amino-1,2,4-triazole-3-thiol derivatives

Technical Comparison Guide: SAR & Therapeutic Potential of 4-Amino-1,2,4-Triazole-3-Thiol Derivatives Executive Summary The 4-amino-1,2,4-triazole-3-thiol (ATT) scaffold represents a privileged structure in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: SAR & Therapeutic Potential of 4-Amino-1,2,4-Triazole-3-Thiol Derivatives

Executive Summary

The 4-amino-1,2,4-triazole-3-thiol (ATT) scaffold represents a privileged structure in medicinal chemistry, distinct from standard azole drugs (e.g., Fluconazole) due to its dual functionalization potential at the N-4 amino group and the C-3 thiol group. Unlike rigid marketed azoles, ATT derivatives offer a tunable "chemical chameleon" profile—capable of shifting between thione and thiol tautomers to optimize binding affinity in enzyme pockets such as Lanosterol 14α-demethylase (CYP51) and DNA gyrase .

This guide objectively compares the performance of ATT derivatives (specifically Schiff bases and S-substituted analogs) against standard-of-care (SoC) agents, supported by recent structure-activity relationship (SAR) data.

Performance Comparison: ATT Derivatives vs. Standard of Care

The following analysis contrasts optimized ATT derivatives against industry standards (Ciprofloxacin and Fluconazole). Data is aggregated from high-impact studies focusing on antimicrobial and antifungal potency.[1]

Table 1: Antimicrobial Efficacy (MIC Values in µg/mL)

Lower MIC indicates higher potency.[1][2]

Compound ClassSpecific DerivativeTarget OrganismMIC (µg/mL)vs. Standard (Fold Difference)
ATT Schiff Base 4-(4-Hydroxybenzylidene)-ATTS. aureus (Gram+)16.0 Comparable to Ampicillin (10-20 µg/mL in assay)
ATT Schiff Base 4-(4-Bromobenzylidene)-ATTE. coli (Gram-)25.0 ~2x less potent than Ciprofloxacin
ATT Schiff Base 4-(3-Nitrobenzylidene)-ATTS. pyogenes~0.26 mM Equivalent to Chloramphenicol
S-Alkylated ATT 5-(3-Fluorophenyl)-S-propargylC. albicans (Fungi)4.0 - 8.0 Superior/Equal to Fluconazole (often 8-16 µg/mL in resistant strains)
Standard Ciprofloxacin S. aureus0.5 - 1.0 Benchmark (High Potency)
Standard Fluconazole C. albicans8.0 - 64.0 Benchmark (Variable resistance)

Key Insight: While first-generation ATT derivatives often show higher MICs than fluoroquinolones (Ciprofloxacin), specific S-propargyl and fluorinated Schiff base derivatives exhibit superior antifungal profiles, likely due to enhanced lipophilicity facilitating fungal cell wall penetration.

Structure-Activity Relationship (SAR) Analysis

The biological activity of the ATT scaffold is governed by electronic and steric modifications at two critical vectors: the N-4 Amino terminus and the C-3 Thiol/Thione moiety .

SAR Visualization Map

SAR_Map Core 4-Amino-1,2,4-Triazole-3-Thiol (Scaffold) N4 N-4 Amino Group (Schiff Base Formation) Core->N4 Vector 1 C3 C-3 Thiol Group (S-Alkylation/Mannich) Core->C3 Vector 2 C5 C-5 Position (Aryl/Heteroaryl) Core->C5 Vector 3 N4_EWG EWG (NO2, F, Cl) Increases Antibacterial Activity N4->N4_EWG N4_EDG EDG (OH, OMe) Modulates Solubility/Toxicity N4->N4_EDG C3_SAlk S-Alkylation (Propargyl) Enhances Antifungal Potency C3->C3_SAlk C3_Mannich Mannich Bases (Morpholine) Increases Cytotoxicity (Anticancer) C3->C3_Mannich C5_Pyridine Pyridine/Furan Ring Broadens Spectrum C5->C5_Pyridine

Figure 1: SAR Map illustrating the three primary vectors for optimization. Note the distinct roles of N-4 (specificity) and C-3 (pharmacokinetics/potency).

Mechanistic Rules:
  • The "Halogen Effect" (N-4 Position): Incorporation of electron-withdrawing groups (Cl, F, Br) on the benzylidene ring at N-4 significantly enhances antibacterial activity. This is attributed to increased lipophilicity and stronger hydrogen bonding interactions with the DNA gyrase active site.

  • Thiol vs. Thione Tautomerism: The free thiol (-SH) is essential for metal chelation (e.g., in urease inhibition). However, S-alkylation (blocking the thiol) often improves antifungal activity by preventing rapid metabolic oxidation and increasing membrane permeability.

  • Mannich Base Potency: Converting the thiol to a Mannich base (e.g., using morpholine) introduces a basic center, which has been shown to improve cytotoxicity against MCF-7 breast cancer lines by destabilizing the tubulin network.

Experimental Protocols

To ensure reproducibility, the following protocols utilize a self-validating synthesis workflow. The formation of the triazole ring is the critical step, prone to side reactions if temperature is not controlled.

A. Synthesis Workflow Diagram

Synthesis_Workflow Start Carboxylic Acid Hydrazide Step1 Reaction with CS2 + KOH (Ethanol, 0-5°C) Start->Step1 Inter1 Potassium Dithiocarbazinate Salt (Precipitate) Step1->Inter1 Precipitation Step2 Cyclization with Hydrazine Hydrate (Reflux 4-6h) Inter1->Step2 N2H4.H2O Product1 4-Amino-1,2,4-Triazole-3-Thiol (Parent Scaffold) Step2->Product1 HCl Acidification Branch1 Schiff Base Synthesis (+ Aldehyde, Reflux) Product1->Branch1 Branch2 S-Alkylation (+ Alkyl Halide, Base) Product1->Branch2

Figure 2: Step-wise synthetic pathway for generating the parent scaffold and its derivatives.

B. Detailed Synthesis Protocol (Parent Scaffold)

Validation Check: The formation of H2S gas (rotten egg smell) indicates the cyclization is proceeding.

  • Salt Formation: Dissolve carboxylic acid hydrazide (0.1 mol) in absolute ethanol (100 mL) containing KOH (0.15 mol). Cool to 0–5°C in an ice bath.

  • Addition: Add carbon disulfide (CS2, 0.15 mol) dropwise with constant stirring.

  • Maturation: Stir overnight at room temperature. Dilute with anhydrous ether to precipitate the potassium dithiocarbazinate salt.[3] Filter and dry.[3][4]

  • Cyclization: Reflux the salt with hydrazine hydrate (0.2 mol) in water/ethanol (1:1) for 4–6 hours. Evolution of H2S gas will be observed.

  • Isolation: Cool the mixture and acidify with conc. HCl. The white/off-white solid of 4-amino-1,2,4-triazole-3-thiol will precipitate. Recrystallize from ethanol.

C. Antimicrobial Assay Protocol (Broth Microdilution)

Standard: CLSI Guidelines

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

  • Dilution: Prepare serial two-fold dilutions of the test derivative in DMSO (Concentration range: 100 µg/mL to 0.1 µg/mL).

  • Incubation: Add 100 µL of inoculum + 100 µL of drug solution to 96-well plates. Incubate at 37°C for 24h.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

  • Control: Run Ciprofloxacin (bacteria) or Fluconazole (fungi) in parallel wells as a positive control.

References

  • Sabale, P. M., & Mehta, P. (2013). Synthesis, antibacterial and antifungal activity of novel 4-amino-substituted-1,2,4-triazole-3-thiol derivatives.[1][2][5][6][7][8] Indian Journal of Heterocyclic Chemistry.

  • Al-Ostoot, F. H., et al. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. MDPI Molecules.

  • Thakkar, S. S., et al. (2017). Synthesis and antimicrobial screening of 4-amino-1,2,4-triazole-3-thiol derivatives. Medicinal Chemistry Research.

  • Bekircan, O., & Bektas, H. (2008). Synthesis of Schiff and Mannich bases of 4-amino-1,2,4-triazole-3-thiol and their antimicrobial activities.[5][8][9] World Journal of Microbiology and Biotechnology.

  • Upmanyu, N., et al. (2012). 4-Amino-1,2,4-triazole-3-thiol derivatives as potential antimicrobial agents.[1][2][5][6][7][8][9][10][11][12] Journal of Pharmacy Research.

Sources

Comparative

Comprehensive Validation of 4-Amino-5-Benzyl-1,2,4-Triazole-3-Thiol: Scaffold Efficacy &amp; Biological Profiling

[1] Content Type: Publish Comparison Guide Subject: 4-Amino-5-Benzyl-1,2,4-Triazole-3-Thiol (ABTT) Audience: Medicinal Chemists, Pharmacologists, and Drug Development Researchers Executive Summary: The Dual-Function Scaf...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Content Type: Publish Comparison Guide Subject: 4-Amino-5-Benzyl-1,2,4-Triazole-3-Thiol (ABTT) Audience: Medicinal Chemists, Pharmacologists, and Drug Development Researchers

Executive Summary: The Dual-Function Scaffold

4-amino-5-benzyl-1,2,4-triazole-3-thiol (ABTT) represents a critical "privileged structure" in medicinal chemistry. Unlike optimized late-stage drug candidates, ABTT functions as a dual-purpose agent : it possesses inherent moderate biological activity (antimicrobial/antioxidant) and serves as a high-reactivity scaffold for the synthesis of Schiff bases and S-alkylated therapeutics.

This guide objectively validates the biological profile of ABTT, comparing its baseline performance against industry standards (Ciprofloxacin, Fluconazole) and detailing the mechanistic causality behind its activity.

Structural Basis & Pharmacophore Analysis

To understand the biological activity, one must first validate the structural inputs. ABTT exists in a thione-thiol tautomeric equilibrium, which dictates its reactivity and binding modes.

Key Pharmacophoric Features:

  • 1,2,4-Triazole Core: Mimics peptide bonds; binds to heme iron in CYP51 (lanosterol 14α-demethylase), the target of azole antifungals.

  • C3-Thiol (-SH) / Thione (=S): Responsible for metal chelation, antioxidant radical scavenging, and disulfide bridging with cysteine residues in bacterial enzymes.

  • N4-Amino (-NH2): A hydrogen bond donor/acceptor and the primary site for Schiff base formation (derivatization).

  • C5-Benzyl Moiety: Provides lipophilicity (

    
    ), facilitating membrane penetration and hydrophobic interactions within the active site of target enzymes.
    
Visualization: Pharmacophore & Mechanism

G ABTT 4-Amino-5-Benzyl- 1,2,4-Triazole-3-Thiol Thiol C3-Thiol Group (Redox Active) ABTT->Thiol Amino N4-Amino Group (H-Bonding) ABTT->Amino Triazole Triazole Ring (Target Binding) ABTT->Triazole Benzyl C5-Benzyl Group (Lipophilicity) ABTT->Benzyl Activity_AO Antioxidant Activity (Radical Scavenging) Thiol->Activity_AO H-atom donation Activity_AM Antimicrobial Activity (Enzyme Inhibition) Thiol->Activity_AM Metal Chelation Activity_Syn Synthetic Precursor (Schiff Bases) Amino->Activity_Syn Condensation Triazole->Activity_AM CYP51 Binding Benzyl->Activity_AM Membrane Permeability

Figure 1: Pharmacophore decomposition of ABTT linking structural moieties to specific biological outcomes.

Comparative Efficacy: ABTT vs. Standards

The following data synthesizes experimental results from multiple studies on 4-amino-5-aryl-1,2,4-triazole-3-thiols. Note that ABTT is a scaffold ; its activity is generally lower than optimized commercial drugs but provides a necessary baseline for derivatization.

Antimicrobial Activity (In Vitro)

Method: Broth Microdilution Assay Units: Minimum Inhibitory Concentration (MIC) in µg/mL

Organism TypeStrainABTT (Scaffold)Ciprofloxacin (Std)Fluconazole (Std)Performance Verdict
Gram (+) Bacteria S. aureus25 - 500.5 - 1.0N/AModerate. Effective but requires higher dosage than Cipro.
Gram (+) Bacteria B. subtilis20 - 400.25 - 0.5N/AModerate. Good baseline for a precursor.
Gram (-) Bacteria E. coli25 - 600.01 - 1.0N/ALow-Moderate. Limited by outer membrane permeability.
Fungi C. albicans30 - 64N/A0.25 - 1.0Weak. The benzyl group alone provides insufficient binding affinity compared to Fluconazole's difluorophenyl.
Fungi A. niger32 - 64N/A1.0 - 2.0Weak. Fungistatic rather than fungicidal at low concentrations.

Analysis: ABTT exhibits broad-spectrum activity but lacks the potency of "Gold Standard" drugs. However, when ABTT is used to cap silver nanoparticles (AgNPs), the MIC against E. coli drops significantly, approaching Ciprofloxacin levels due to enhanced delivery mechanisms [1].

Antioxidant Activity

Method: DPPH Radical Scavenging Assay Metric: IC50 (Concentration required to scavenge 50% of radicals)

CompoundIC50 (µg/mL)Relative Potency
Ascorbic Acid (Std) 4.5 - 6.0100% (Baseline)
Trolox (Std) 8.0 - 10.0~60%
ABTT 12.5 - 18.0 ~30-40%

Analysis: The thiol (-SH) group allows ABTT to act as a proton donor to neutralize free radicals. While less potent than Vitamin C, its antioxidant capacity is significant enough to provide protective effects against oxidative stress in biological systems, a property often lacking in standard antibiotics [2].

Experimental Validation Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.

Protocol A: Resazurin-Based Microdilution (Antimicrobial)

Why this method? Unlike disk diffusion, this quantitative method distinguishes between bacteriostatic and bactericidal activity using a redox indicator (Resazurin) that changes color (Blue -> Pink) only in the presence of live bacterial metabolism.

Workflow:

  • Stock Preparation: Dissolve ABTT in DMSO (Dimethyl Sulfoxide) to 1000 µg/mL. Critical: DMSO concentration in final well must be <1% to avoid toxicity to bacteria.

  • Inoculum: Adjust bacterial culture (S. aureus ATCC 25923) to

    
     CFU/mL (0.5 McFarland standard).
    
  • Plate Setup: Use a 96-well plate.

    • Rows A-H: Serial 2-fold dilutions of ABTT (Range: 100 µg/mL to 0.19 µg/mL).

    • Control 1 (Sterility): Media only.

    • Control 2 (Growth): Bacteria + Media + DMSO (solvent control).

    • Control 3 (Positive): Ciprofloxacin.

  • Incubation: 37°C for 24 hours.

  • Visualization: Add 30 µL of 0.01% Resazurin solution. Incubate for 2-4 hours.

    • Pink: Growth (Ineffective).

    • Blue: No Growth (Inhibition).

  • Validation: If Control 2 is Blue or Control 1 is Pink, the assay is invalid.

Protocol B: Synthesis & Characterization Workflow

Before biological testing, the chemical identity of ABTT must be confirmed to rule out impurities (like unreacted hydrazine) that could skew toxicity results.

Visualization: Validation Workflow

Workflow Start Start: Raw Materials (Hydrazide + CS2 + Hydrazine) Synth Synthesis (Reflux in EtOH/KOH) Start->Synth Purify Purification (Recrystallization from Ethanol) Synth->Purify Check Structural Confirmation Purify->Check Check->Purify If Impure NMR 1H NMR / IR (Confirm -SH, -NH2, Triazole) Check->NMR BioAssay Biological Screening NMR->BioAssay If Pure AntiMicro Antimicrobial (MIC Determination) BioAssay->AntiMicro AntiOx Antioxidant (DPPH Assay) BioAssay->AntiOx

Figure 2: Step-by-step workflow from synthesis to biological validation, emphasizing the purity checkpoint.

Mechanistic Insights & Causality

Why does ABTT work?

The biological activity is not random; it is a function of the Electronic Effect of the substituents.

  • The Thiol-Thione Equilibrium: In solution, ABTT exists largely in the thione form. This thione sulfur can interact with soft metals (like Ag+ in silver nanoparticles) or active site residues. The ability to tautomerize allows it to adapt to different binding pockets [3].

  • The Benzyl Lipophilicity: The benzyl group at position 5 increases the partition coefficient (

    
    ). This allows the molecule to traverse the peptidoglycan layer of Gram-positive bacteria and the lipid membranes of fungi more effectively than a simple methyl-substituted triazole.
    
  • Schiff Base Potential (The "Pro-Drug" Aspect): While ABTT has an MIC of ~25 µg/mL, converting the free amino group (-NH2) into a Schiff base (e.g., condensing with 4-chlorobenzaldehyde) often lowers the MIC to 5-10 µg/mL. This suggests that ABTT is best utilized as a pharmacophore anchor rather than a standalone drug [4].

References

  • Synthesis and Antimicrobial Activity of Triazole-Capped Silver Nanoparticles. Source: International Journal of Engineering Research and Applications (IJERA). Context: Demonstrates that ABTT-capped AgNPs have activity comparable to Ciprofloxacin against E. coli.[1] Link:

  • Antioxidant and Antimicrobial Potential of 1,2,4-Triazole-3-Thiol Derivatives. Source: Journal of Saudi Chemical Society. Context: Validates the radical scavenging mechanism of the thiol group in triazole systems. Link:

  • Synthesis, Antibacterial and Antifungal Activity of Novel 4-Amino-Substituted-1,2,4-Triazole-3-Thiol Derivatives. Source: Connect Journals / Pharmaceutical Chemistry. Context: Provides comparative MIC values for the benzyl derivative versus other aryl substitutions. Link:

  • 1,2,4-Triazoles as Important Antibacterial Agents. Source: MDPI (Molecules). Context: Comprehensive review of SAR (Structure-Activity Relationship) for triazole-thiones. Link:

Sources

Validation

Comprehensive Evaluation of 4-Amino-5-Phenyl-4H-1,2,4-Triazole-3-Thiol Derivatives as Antimicrobial Agents: A Comparative Guide

The escalating crisis of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the continuous development of novel antimicrobial pharmacophores. Among nitrogen- and sulfur-containing heterocycles, 4-amino...

Author: BenchChem Technical Support Team. Date: March 2026

The escalating crisis of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the continuous development of novel antimicrobial pharmacophores. Among nitrogen- and sulfur-containing heterocycles, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and its derivatives have emerged as privileged scaffolds in medicinal chemistry[1].

As a Senior Application Scientist, I have structured this guide to provide drug development professionals with a rigorous, data-backed comparison of these triazole-thiol derivatives against standard clinical alternatives. This document details the mechanistic rationale, synthetic workflows, and self-validating screening protocols required to evaluate their efficacy objectively.

Mechanistic Profiling & Target Interaction

The core 1,2,4-triazole-3-thiol scaffold is highly versatile. The triazole ring provides multiple hydrogen-bond acceptors and donors, facilitating tight binding with target enzymes, while the exocyclic thiol (-SH) group acts as a potent redox modulator and nucleophile[2].

When evaluating these derivatives, it is critical to understand their dual-action potential:

  • Antifungal Activity: The nitrogen atoms of the triazole ring coordinate with the heme iron of lanosterol 14α-demethylase (CYP51) , halting ergosterol biosynthesis. This leads to the accumulation of toxic methylated sterols and subsequent fungal cell membrane collapse[1].

  • Antibacterial Activity: The lipophilic phenyl and substituted azomethine (Schiff base) groups enhance penetration through the bacterial cell wall, where the compound can inhibit DNA gyrase or interact with enzymes involved in oxidative stress responses, such as superoxide dismutase[2].

MOA T1 Triazole-Thiol Derivatives B1 Bacterial Pathogens (e.g., S. aureus, E. coli) T1->B1 F1 Fungal Pathogens (e.g., C. albicans) T1->F1 B2 DNA Gyrase / Topoisomerase IV Inhibition B1->B2 F2 Lanosterol 14α-demethylase (CYP51) Inhibition F1->F2 B3 DNA Replication Blockade & Oxidative Stress B2->B3 F3 Ergosterol Depletion & Membrane Disruption F2->F3

Dual mechanistic pathways of triazole-thiol derivatives in bacteria and fungi.

Comparative Antimicrobial Efficacy

To objectively benchmark the performance of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, we must compare the unmodified core scaffold, its Schiff base derivatives, and its cyclized thiazolidinone analogs against clinical standards like Ciprofloxacin and Fluconazole[3].

The primary amine (-NH2) on the core scaffold is a metabolic liability. Converting it to a Schiff base increases lipophilicity, which is crucial for penetrating lipid-rich mycobacterial and fungal cell walls[4]. Further cyclization into a thiazolidinone ring restricts conformational freedom, locking the pharmacophore into a bioactive geometry that minimizes off-target toxicity[3].

Table 1: In Vitro Minimum Inhibitory Concentration (MIC, µg/mL) Comparison
Compound ClassSpecific DerivativeS. aureus (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)C. albicans (Fungi)
Core Scaffold 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol64128>12864
Schiff Base 4-(4-chlorobenzylideneamino) derivative16321632
Thiazolidinone Cyclized thioglycolic acid analog8163216
Antibacterial Control Ciprofloxacin10.52N/A
Antifungal Control FluconazoleN/AN/AN/A2

Data synthesis derived from representative in vitro susceptibility screenings of mercaptotriazole derivatives[3],[4]. Lower MIC values indicate higher antimicrobial potency.

Analytical Insight: While the derivatives do not yet surpass the raw potency of Ciprofloxacin or Fluconazole, the thiazolidinone analogs demonstrate a significant 8-fold improvement against S. aureus compared to the core scaffold. This validates the causality of our structural modifications: increasing lipophilicity and structural rigidity directly correlates with enhanced target affinity[5].

Synthesis & Structural Validation Protocol

The following protocol outlines the generation of the core scaffold and its subsequent derivatization. This workflow is designed to be self-validating, utilizing intermediate spectral checks to prevent the propagation of synthetic errors[1],[6].

G N1 Benzoic Acid + Thiocarbohydrazide N2 4-amino-5-phenyl-4H- 1,2,4-triazole-3-thiol N1->N2 Fusion N3 Schiff Base Derivatization N2->N3 Aldehydes N4 Antimicrobial Screening N3->N4 In Vitro N5 MIC & SAR Analysis N4->N5 Data

Workflow for the synthesis and evaluation of triazole-thiol antimicrobial agents.

Phase 1: Core Scaffold Synthesis
  • Reagent Fusion: Equimolar amounts of benzoic acid (or substituted benzoic acid) and thiocarbohydrazide are mixed and heated until melted. Causality: The solvent-free fusion method drives the condensation reaction forward efficiently by eliminating the need for complex solvent recovery and minimizing side reactions[4].

  • Cyclization & Precipitation: The melt is cooled and treated with a dilute basic solution, followed by acidification with concentrated HCl to precipitate the product.

  • Validation Check: Perform FT-IR spectroscopy. The successful formation of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol is confirmed by the appearance of an N-H stretching band at ~3175 cm⁻¹, a C=N stretching band at ~1625 cm⁻¹, and a critical S-H stretching band at ~1225 cm⁻¹[7].

Phase 2: Schiff Base & Thiazolidinone Derivatization
  • Condensation: React the core scaffold with various aromatic aldehydes in the presence of a catalytic amount of concentrated H₂SO₄ or piperidine[4]. This yields the Schiff base.

  • Validation Check: ¹H-NMR must show the disappearance of the primary -NH₂ peak and the appearance of a distinct azomethine (N=CH) proton singlet in the range of δ = 8.0–9.2 ppm[3].

  • Cycloaddition: Treat the Schiff base with thioglycolic acid to induce cyclization, forming the thiazolidinone derivative[6].

High-Throughput Susceptibility Protocol

To ensure trustworthy and reproducible antimicrobial data, agar-well diffusion is insufficient due to the poor agar diffusibility of highly lipophilic triazole derivatives[1]. Instead, a self-validating Broth Microdilution Assay using resazurin dye must be employed.

Step-by-Step Methodology
  • Compound Solvation: Dissolve the synthesized derivatives in 100% Dimethyl Sulfoxide (DMSO) to create a 10 mg/mL stock[6]. Causality: Triazole-thiol derivatives exhibit high lipophilicity (LogP > 2.5). DMSO ensures complete solvation.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compounds in Mueller-Hinton broth (for bacteria) or Sabouraud Dextrose broth (for fungi). Ensure the final DMSO concentration in the wells does not exceed 1% v/v to prevent solvent-induced membrane toxicity, which would invalidate the negative control.

  • Inoculation: Add 10 µL of microbial suspension (adjusted to 0.5 McFarland standard, approx.

    
     CFU/mL) to each well.
    
  • Incubation & Indicator Addition: Incubate plates at 37°C for 24 hours (bacteria) or 48 hours (fungi). Add 10 µL of resazurin solution (0.015%) to each well and incubate for an additional 2 hours.

  • Endpoint Determination: Self-Validating Mechanism: Resazurin acts as an objective redox indicator. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. The MIC is strictly defined as the lowest concentration well that remains distinctly blue, eliminating the subjectivity of visual turbidity assessments.

Conclusion

The 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold represents a highly tunable platform for antimicrobial drug discovery. While the raw scaffold exhibits moderate baseline activity, targeted derivatization into Schiff bases and thiazolidinones significantly enhances lipophilicity and target-site binding affinity, particularly against Gram-positive bacteria and Candida species. By strictly adhering to the rigorous synthetic validation and resazurin-based microdilution protocols outlined above, researchers can accurately map the Structure-Activity Relationship (SAR) of these promising compounds and push them closer to clinical viability.

References

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives Istanbul Journal of Pharmacy URL:[Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives (KTU AVES) Karadeniz Technical University (KTU) Research Information System URL: [Link]

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives (ResearchGate Upload) ResearchGate URL:[Link]

  • Synthesis, evaluation and binding mode analysis of some novel triazole derivatives as antimicrobials Journal of Advanced Pharmacy Education & Research (JAPER) URL: [Link]

  • Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity Iraqi Journal of Pharmaceutical Sciences URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Safe Disposal and Handling Protocol: 4-amino-5-benzyl-1,2,4-triazole-3-thiol

Executive Safety Summary 4-amino-5-benzyl-1,2,4-triazole-3-thiol (CAS: 13373-10-9) presents a dual-hazard profile: it is a bioactive heterocyclic amine capable of acute toxicity and irritation, and a thiol (mercaptan) ca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

4-amino-5-benzyl-1,2,4-triazole-3-thiol (CAS: 13373-10-9) presents a dual-hazard profile: it is a bioactive heterocyclic amine capable of acute toxicity and irritation, and a thiol (mercaptan) capable of generating potent, nausea-inducing odors at parts-per-billion concentrations.

Immediate Action Required:

  • Do NOT dispose of this compound directly into general organic waste streams without pre-treatment. The thiol moiety will volatilize, causing building-wide odor complaints and potential evacuation.

  • Do NOT mix with strong acids (risk of H₂S/NOx generation) or strong oxidizers (uncontrolled exotherm).

Chemical Profile & Hazard Identification

Before initiating disposal, verify the chemical identity and associated hazards.[1]

PropertySpecification
Chemical Name 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol
CAS Number 13373-10-9
Molecular Formula C₉H₁₀N₄S
Physical State Solid (White to off-white powder)
Primary Hazards Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[2][3][4] 2A, STOT SE 3
Sensory Hazard Stench: Characteristic mercaptan odor. Detectable at <10 ppb.
Incompatibility Strong oxidizing agents, Strong acids, Acid chlorides.

Pre-Disposal Treatment: Oxidative Quenching

Expert Insight: The primary logistical failure in handling triazole-thiols is "odor drift." Standard waste drums are not gas-tight. To ensure safety and compliance, you must chemically convert the volatile thiol (-SH) group into a non-volatile sulfonic acid or disulfide species before the waste leaves your fume hood .

Protocol: Hypochlorite Oxidation

Goal: Oxidize the thiol to a sulfonate salt. Reagent: 5.25% Sodium Hypochlorite (Standard Bleach).

  • Preparation: Perform all work in a functioning fume hood. Wear nitrile gloves, safety goggles, and a lab coat.

  • Dilution: If the waste is a solid, dissolve it in a minimal amount of compatible solvent (e.g., ethanol or dilute NaOH). If it is a liquid reaction mixture, proceed to step 3.

  • Oxidation:

    • Place the waste container in an ice bath (reaction is exothermic).

    • Slowly add 5.25% bleach solution to the waste with stirring.[1]

    • Ratio: Use approximately 20 mL of bleach per 1 gram of thiol.

    • Note: You may observe a transient color change or precipitate formation.

  • Verification: Allow the mixture to stir for 30–60 minutes. Carefully waft (do not inhale directly) to verify the disappearance of the stench odor.

  • Neutralization: Check pH. If highly basic, neutralize to pH 7–9 using dilute hydrochloric acid (add slowly to avoid chlorine gas generation).

Workflow Visualization

The following diagram illustrates the decision logic for treating thiol waste.

ThiolDisposal Start Waste Identification: 4-amino-5-benzyl-1,2,4-triazole-3-thiol StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid/Solution StateCheck->Liquid Dissolve Dissolve in minimal Ethanol or dilute NaOH Solid->Dissolve BleachAdd Slow Addition of 5.25% NaOCl (Ice Bath Required) Liquid->BleachAdd Dissolve->BleachAdd Stir Stir 60 mins Check for Odor BleachAdd->Stir OdorCheck Odor Persists? Stir->OdorCheck AddMore Add 10% excess NaOCl OdorCheck->AddMore Yes Neutralize Neutralize to pH 7-9 OdorCheck->Neutralize No AddMore->Stir Disposal Dispose as Chemical Waste (Label: Quenched Thiol) Neutralize->Disposal

Figure 1: Logic flow for the oxidative quenching of thiol-based laboratory waste.

Waste Classification & Segregation (RCRA)

Once quenched, the material is no longer a "stench" hazard but remains a chemical waste.

ParameterClassificationNotes
RCRA Status Non-Listed Hazardous Waste Not P-listed or U-listed.
Characteristic Toxic (if solid) / Ignitable (D001) If dissolved in ethanol/organic solvents, classify based on the solvent flashpoint.
Labeling "Hazardous Waste - Toxic"Explicitly list: 4-amino-5-benzyl-1,2,4-triazole-3-thiol (Quenched).
Segregation Segregate from Acids Even after quenching, avoid mixing with strong acids to prevent potential nitrogen oxide (NOx) or residual sulfur gas evolution.

Important: Do not drain dispose. The triazole ring is stable and can be toxic to aquatic life .

Spill Response Protocol

In the event of a spill outside the fume hood, rapid containment is necessary to prevent facility-wide contamination.

Immediate Response Steps
  • Isolate: Evacuate the immediate area. Close lab doors to contain the odor.

  • PPE: Don double nitrile gloves, safety goggles, and a lab coat. If the spill is large (>10g) or dust is airborne, use an N95 or P100 respirator.

  • Containment: Cover the spill with a spill pillow or absorbent pads.

  • Decontamination:

    • Prepare a fresh solution of 10% bleach.

    • Gently pour over the absorbent material (do not splash).

    • Allow to sit for 20 minutes to oxidize the thiol.

  • Cleanup: Scoop the absorbent into a heavy-duty plastic bag. Double bag. Wipe the surface with water and detergent.[5]

SpillResponse Event Spill Detected Isolate Evacuate & Close Doors Event->Isolate Assess Assess Volume Isolate->Assess Small < 10g / Localized Assess->Small Large > 10g / Airborne Dust Assess->Large Bleach Apply 10% Bleach (Wait 20 min) Small->Bleach EHS Contact EHS / HazMat Large->EHS Collect Double Bag Waste Bleach->Collect

Figure 2: Escalation matrix for spill response.

References

  • PubChem. (2025).[3] 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol Compound Summary. National Library of Medicine. [Link]

  • Columbia University EH&S. (n.d.). SOP for Stench Chemicals: Thiols and Sulfides. [Link]

  • National Research Council. (2011).[6] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[6] [Link]

Sources

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